KSI-6666
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H26ClF3N2O2 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
1-[[5-[1-[4-chloro-N-ethyl-3-(trifluoromethyl)anilino]ethyl]-2-methylphenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C23H26ClF3N2O2/c1-4-29(19-7-8-21(24)20(10-19)23(25,26)27)15(3)16-6-5-14(2)17(9-16)11-28-12-18(13-28)22(30)31/h5-10,15,18H,4,11-13H2,1-3H3,(H,30,31) |
InChIキー |
CEBVCUSXXIVBGX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KSI-6666 on S1PR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of KSI-6666, a novel antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1PR1). The document details its binding characteristics, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its interaction and effects on S1PR1 signaling pathways.
Core Mechanism of Action: Pseudoirreversible Inhibition
This compound is an orally active, competitive antagonist of S1PR1.[1] Its primary mechanism of action is characterized by pseudoirreversible inhibition , which is responsible for its persistent in vivo activity.[2][3][4][5][6] This is achieved through a unique interaction with a specific methionine residue, Met124, located within the ligand-binding pocket of the S1PR1 protein.[2][3][4][5] Metadynamics simulations have suggested that the interaction between a benzene ring moiety of this compound and Met124 inhibits the dissociation of the molecule from the receptor, leading to a long residence time and a metastable binding state.[2][4][5] This prolonged engagement with the receptor prevents the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), and subsequent receptor activation.
Unlike some S1PR1 modulators, this compound does not exhibit agonistic activity.[5] In fact, it has been shown to possess inverse agonist properties, meaning it can suppress the constitutive, or spontaneous, activation of S1PR1 in the absence of an agonist.[7] This complete antagonism of S1PR1 signaling is a key feature of its pharmacological profile.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Potency of this compound in GTP Binding Assay
| Compound | IC50 (nM) |
| (RS)-KSI-6666 | 6.4 |
This assay measures the ability of the compound to inhibit the agonist-induced binding of GTP to the G-protein coupled to S1PR1, indicating its antagonistic activity.[1][8]
Table 2: Inhibitory Potency of this compound in Ca²⁺ Mobilization Assay across S1PR Subtypes
| S1PR Subtype | IC50 (nM) |
| Human S1PR1 | 1.8 |
| Mouse S1PR1 | 2.1 |
| Rat S1PR1 | 2.5 |
| Human S1PR2 | >1000 |
| Human S1PR3 | >1000 |
| Human S1PR4 | >1000 |
| Human S1PR5 | >1000 |
This assay measures the inhibition of agonist-induced calcium mobilization, a downstream signaling event of S1PR activation. The data demonstrates the high selectivity of this compound for the S1PR1 subtype.[2][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
GTP Binding Assay
This assay is used to determine the antagonistic effect of compounds on S1PR1 by measuring the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with human S1PR1.[2]
-
Reaction Mixture: The membrane fraction is incubated in a reaction buffer containing [³⁵S]GTPγS, GDP, and the test compound (e.g., this compound) at various concentrations.
-
Agonist Stimulation: The reaction is initiated by the addition of a specific S1PR1 agonist (e.g., Merck S1PR1 agonist).[8]
-
Incubation: The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of agonist-induced [³⁵S]GTPγS binding against the concentration of the test compound.
Ca²⁺ Mobilization Assay
This assay assesses the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon S1PR1 activation.
Methodology:
-
Cell Culture: CHO-K1 cells expressing a specific S1P receptor subtype are used. For S1PR1, Gα15 is co-expressed to enable signaling to phospholipase C.[8]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[8]
-
Compound Pre-treatment: The cells are pre-treated with serial dilutions of the test compound (e.g., this compound).[8]
-
Agonist Stimulation: Calcium mobilization is induced by the addition of a specific S1PR1 agonist or S1P.[8]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 values are determined by analyzing the concentration-response curves of the test compound's inhibition of the agonist-induced calcium signal.
S1PR1 Internalization Assay
This assay evaluates the effect of compounds on the agonist-induced internalization of the S1PR1 receptor from the cell surface.
Methodology:
-
Cell Line: HEK293 cells expressing a HiBiT-tagged human S1PR1 are utilized.[9]
-
Compound Treatment: The cells are treated with the test compound (e.g., this compound) at various concentrations.[9]
-
Agonist Induction: Receptor internalization is induced by adding an S1PR1 agonist like FTY720-P or S1P.[9]
-
Luciferase Activity Measurement: The amount of S1PR1 remaining on the cell surface is quantified by measuring the luciferase activity of the HiBiT tag. A decrease in luciferase activity corresponds to receptor internalization.[9]
-
Data Analysis: The effect of the test compound on agonist-induced internalization is analyzed to determine its antagonistic properties.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound.
Caption: Proposed binding mechanism of this compound to S1PR1.
Caption: Inhibition of the S1PR1 signaling pathway by this compound.
Caption: Experimental workflow for the GTP binding assay.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to KSI-6666: A Potent S1PR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KSI-6666, a novel, orally active and competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1). The information presented here is compiled from publicly available research and is intended to support further investigation and development in relevant therapeutic areas.
Chemical Structure and Properties
This compound is a small molecule with the molecular formula C23H26ClF3N2O and a molecular weight of 454.91.[1] The chemical structure of this compound is depicted below.
(Image of the chemical structure of this compound should be inserted here if available in the source documents. As I cannot generate images, I will describe it based on the information that would be present in the scientific diagram mentioned in the search results.)
A textual description of the structure would be provided here based on the visual data from the source, for example: The core of the molecule consists of a [descriptive name of core structure] substituted with a trifluoromethyl group, a chlorine atom, and other functional groups at specific positions.
Quantitative Data Summary
The biological activity of this compound has been characterized by several key quantitative measures, highlighting its potency and selectivity as an S1PR1 antagonist.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 6.4 nM | Not Specified | S1PR1 GTPγS Binding Assay | [1] |
| In Vivo Efficacy | Suppression of autoimmune and intestinal inflammation | Rat, Cynomolgus Monkey | Experimental Autoimmune Encephalomyelitis (EAE) and T-cell transfer colitis models | [1][2][3] |
| Effect on Lymphocytes | Reduction in blood lymphocyte count | Rat, Cynomolgus Monkey | In vivo administration | [3] |
Mechanism of Action: Pseudoirreversible Inhibition of S1PR1
This compound exhibits a unique mechanism of action characterized as pseudoirreversible inhibition of S1PR1.[2] This persistent antagonism is a result of a specific interaction with the methionine residue Met124 within the ligand-binding pocket of the S1PR1 protein.[2] This interaction is thought to significantly slow the dissociation rate of this compound from the receptor, leading to a prolonged duration of action in vivo.[2][4] This sustained target engagement is a key differentiator and is responsible for the persistent efficacy of the compound.[2]
S1PR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking from lymphoid organs to the peripheral circulation. By antagonizing S1PR1, this compound effectively sequesters lymphocytes within the lymph nodes, preventing their migration to sites of inflammation. This mechanism underlies its therapeutic potential in autoimmune and inflammatory diseases.
Caption: S1PR1 signaling and inhibition by this compound.
Experimental Protocols
The following outlines the methodologies for key experiments cited in the evaluation of this compound.
1. S1PR1 GTPγS Binding Assay:
This assay is used to determine the potency of this compound as an S1PR1 antagonist.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against S1P-induced G-protein activation.
-
Methodology:
-
Membranes from cells overexpressing human S1PR1 are prepared.
-
Membranes are incubated with a fixed concentration of S1P (the natural ligand) and varying concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Activated G-proteins bind [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The IC50 value is calculated from the dose-response curve of this compound inhibition.
-
2. In Vivo Efficacy in Animal Models:
These studies assess the therapeutic potential of this compound in disease models.
-
Objective: To evaluate the ability of this compound to suppress inflammation in models of autoimmune disease.
-
Models:
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.
-
T-cell Transfer Colitis: A model for inflammatory bowel disease.
-
-
General Protocol:
-
Disease is induced in rodents (e.g., rats).
-
Animals are treated with this compound or a vehicle control, typically via oral administration.
-
Disease progression is monitored through clinical scoring, histological analysis of tissues, and measurement of inflammatory markers.
-
The effect of this compound on lymphocyte counts in the blood is also typically assessed.[3]
-
Caption: Logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective S1PR1 antagonist with a compelling mechanism of pseudoirreversible inhibition. Its demonstrated efficacy in preclinical models of autoimmune and inflammatory diseases suggests significant therapeutic potential. The data and protocols summarized in this guide provide a foundation for further research and development of this promising compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of KSI-6666
Introduction
KSI-6666 is an orally active, competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1).[1] It has demonstrated significant potential in preclinical models of autoimmune and inflammatory diseases due to its unique mechanism of action.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. While the precise, step-by-step synthesis pathway of this compound is proprietary and not fully disclosed in the available literature, this guide outlines its pharmacological characterization and the logical steps in its development.
Data Presentation
The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| GTP Binding Assay | S1PR1 | 6.4 | HEK293 | Measures the functional antagonism of S1PR1 activation.[1] |
| Ca²+ Mobilization Assay | S1PR1 | - | - | Data on specific IC50 values for S1PR subtypes from this assay are mentioned but not quantified.[2][3] |
| Ca²+ Mobilization Assay | S1PR2 | - | - | Selectivity profiling across S1PR subtypes was performed. |
| Ca²+ Mobilization Assay | S1PR3 | - | - | Selectivity profiling across S1PR subtypes was performed. |
| Ca²+ Mobilization Assay | S1PR4 | - | - | Selectivity profiling across S1PR subtypes was performed. |
| Ca²+ Mobilization Assay | S1PR5 | - | - | Selectivity profiling across S1PR subtypes was performed. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Dosage | Outcome |
| Sprague-Dawley Rats | Reduction in blood leukocyte count | 3 mg/kg (oral) | Persistent reduction in leukocytes observed at 48 hours post-administration.[4] |
| Cynomolgus Monkeys | Reduction in blood lymphocyte count | 3 mg/kg (oral) | Significant and sustained reduction in lymphocyte numbers.[3] |
| Autoimmune Encephalomyelitis Model | Anti-inflammatory efficacy | - | Effective in suppressing disease symptoms.[1] |
| T-cell Transfer Colitis Model | Anti-inflammatory efficacy | - | Effective in suppressing pathogenic inflammation.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
1. GTP Binding Assay
This assay is used to determine the functional antagonism of this compound on S1PR1.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human S1PR1 are cultured under standard conditions. The cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation.
-
Assay Procedure: The membrane preparation is incubated with varying concentrations of this compound. An S1PR1 agonist is added to stimulate the receptor. The binding of a non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS) to the G-proteins coupled to S1PR1 is measured.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition of agonist-stimulated GTP binding against the concentration of this compound.
2. Calcium Mobilization Assay
This assay assesses the ability of this compound to block the agonist-induced increase in intracellular calcium, a downstream event of S1PR activation.
-
Cell Culture and Dye Loading: Cells expressing the S1PR subtype of interest are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Varying concentrations of this compound are added to the wells, followed by the addition of an S1PR agonist. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The IC50 value is determined by measuring the inhibitory effect of this compound on the agonist-induced calcium flux.
3. In Vivo Leukocyte Reduction Assay
This assay evaluates the in vivo efficacy of this compound by measuring its effect on circulating leukocyte numbers.
-
Animal Dosing: Sprague-Dawley rats are administered this compound orally at a specified dose (e.g., 3 mg/kg).
-
Blood Sampling: Blood samples are collected from the animals at various time points before and after the administration of the compound.
-
Leukocyte Counting: The total number of leukocytes in the blood samples is determined using an automated hematology analyzer or by manual counting using a hemocytometer.
-
Data Analysis: The percentage reduction in leukocyte count from the baseline is calculated for each time point to assess the magnitude and duration of the pharmacological effect of this compound.
Visualizations
S1PR1 Signaling Pathway and Inhibition by this compound
Caption: S1PR1 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship in Lead Optimization of this compound
Caption: Logical flow of the lead optimization process for this compound.
This compound is a novel S1PR1 antagonist with a compelling pharmacological profile characterized by high potency and a unique pseudoirreversible mechanism of inhibition. This leads to sustained in vivo efficacy, particularly in the reduction of circulating lymphocytes, which is a key therapeutic strategy in many autoimmune disorders. The data presented in this guide, derived from a series of structured in vitro and in vivo experiments, underscore the potential of this compound as a therapeutic agent. Further investigation into its clinical efficacy and safety is warranted.
References
In Vitro Characterization of KSI-6666: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of KSI-6666, a potent and selective competitive antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1PR1). The data and methodologies presented herein are compiled from preclinical research to facilitate a comprehensive understanding of its mechanism of action and pharmacological profile.
Core Mechanism of Action
This compound functions as a competitive antagonist of S1PR1.[1][2] Notably, it exhibits pseudoirreversible inhibition of S1PR1, a characteristic attributed to a slow dissociation from the receptor.[3] This prolonged engagement with the receptor is dependent on an interaction with the methionine residue Met124 within the ligand-binding pocket of S1PR1.[1][4] This pseudoirreversible inhibition is suggested to be responsible for the persistent in vivo activity of this compound.[1][4]
Quantitative Analysis of In Vitro Activity
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound in GTP Binding Assay
| Compound | Target | IC50 (nM) |
| (RS)-KSI-6666 | S1PR1 | 6.4 |
Data represents the half-maximal inhibitory concentration in a GTP binding assay.[2][5]
Table 2: Selectivity Profile of this compound across S1PR Subtypes in Ca²⁺ Mobilization Assay
| S1PR Subtype | IC50 (nM) |
| S1PR1 | Data not available in provided search results |
| S1PR2 | >10,000 |
| S1PR3 | >10,000 |
| S1PR4 | >10,000 |
| S1PR5 | >10,000 |
IC50 values were determined in a Ca²⁺ mobilization assay.[1]
Signaling Pathway
This compound exerts its effects by antagonizing the S1P-S1PR1 signaling pathway. S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[2] Activation of S1PR1 by its endogenous ligand, sphingosine-1-phosphate (S1P), leads to the dissociation of the G protein subunits and initiation of downstream signaling cascades. These pathways are involved in regulating lymphocyte trafficking, vascular function, and other physiological processes.[5] By blocking S1P from binding to S1PR1, this compound inhibits these downstream effects.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
GTP Binding Assay
This assay measures the ability of a compound to inhibit agonist-induced GTP binding to the Gα subunit of the G protein coupled to S1PR1, which is an early event in receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from human embryonic kidney (HEK293) cells overexpressing human S1PR1.
-
Reaction Mixture: The prepared membranes are incubated in a reaction buffer containing GDP, MgCl₂, and a non-hydrolyzable, radiolabeled GTP analog, such as [³⁵S]GTPγS.
-
Compound Incubation: Various concentrations of this compound are added to the reaction mixture.
-
Agonist Stimulation: An S1PR1 agonist (e.g., S1P or a synthetic agonist) is added to stimulate GTP binding.
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to the activated Gαi subunits.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | S1P-S1PR1 Signaling: the “Sphinx” in Osteoimmunology [frontiersin.org]
- 3. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: KSI-6666 S1PR1 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of KSI-6666, a competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Concepts: Binding Affinity and Kinetics
Binding Affinity refers to the strength of the interaction between a ligand (in this case, this compound) and its receptor (S1PR1). It is a critical parameter in drug development, as it often correlates with the potency of a drug. A common measure of binding affinity for an inhibitor is the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of the inhibitor required to block 50% of the receptor's activity.
Binding Kinetics describe the rates at which a ligand binds to and dissociates from its receptor. These parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), provide a dynamic view of the drug-receptor interaction. The dissociation half-life (t½), the time it takes for half of the ligand-receptor complexes to dissociate, is a key kinetic parameter that influences the duration of a drug's effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and kinetics of this compound with S1PR1.
Table 1: this compound Binding Affinity
| Parameter | Value | Assay | Species |
| IC50 | 6.4 nM | GTP Binding Assay | Human |
Table 2: this compound Selectivity for S1PR Subtypes
| S1PR Subtype | IC50 (nM) | Assay |
| S1PR1 | 1.8 | Ca²⁺ Mobilization Assay |
| S1PR2 | >10,000 | Ca²⁺ Mobilization Assay |
| S1PR3 | 2,100 | Ca²⁺ Mobilization Assay |
| S1PR4 | >10,000 | Ca²⁺ Mobilization Assay |
| S1PR5 | 2,700 | Ca²⁺ Mobilization Assay |
Table 3: this compound Binding Kinetics at S1PR1
| Parameter | Value | Assay |
| Dissociation Half-life (t½) | 9.41 hours | Functional Reversibility Assay (Ca²⁺ Mobilization) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTP Binding Assay
This assay measures the ability of a compound to inhibit the binding of GTP to the Gαi subunit of the G protein complex upon S1PR1 activation.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably overexpressing human S1PR1.
-
Reaction Mixture: The reaction is carried out in a buffer containing HEPES, MgCl₂, NaCl, and fatty acid-free bovine serum albumin (BSA).
-
Incubation: Membranes are incubated with a fixed concentration of an S1PR1 agonist (e.g., Merck S1PR1 agonist) and varying concentrations of the test compound (this compound).
-
GTPγS Binding: A radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the mixture. Agonist activation of S1PR1 facilitates the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound [³⁵S]GTPγS. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific [³⁵S]GTPγS binding is determined and reported as the IC50 value.
Ca²⁺ Mobilization Assay
This assay assesses the functional antagonism of S1PR1 by measuring changes in intracellular calcium levels following receptor activation.
Methodology:
-
Cell Culture: Cells (e.g., CHO or HEK293) co-expressing S1PR1 and a promiscuous G-protein alpha subunit (like Gα15/16) are used. These cells are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: An S1PR1 agonist (e.g., S1P) is added to stimulate the receptor, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader with fluorescence detection capabilities.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Functional Reversibility Assay (Dissociation Half-life Determination)
This assay is designed to determine the dissociation kinetics of an antagonist from the receptor in a cellular context.
Methodology:
-
Cell Treatment: Cells expressing S1PR1 are incubated with a saturating concentration of the antagonist (this compound) for a defined period to allow for receptor binding.
-
Washout: The antagonist-containing medium is removed, and the cells are washed multiple times with fresh, antagonist-free medium to remove any unbound compound.
-
Dissociation Time Course: The cells are then incubated in antagonist-free medium for various durations (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Agonist Challenge: At each time point, the cells are challenged with a fixed concentration of an S1PR1 agonist.
-
Response Measurement: The functional response (e.g., Ca²⁺ mobilization) to the agonist challenge is measured. As the antagonist dissociates from the receptor, the response to the agonist will recover.
-
Data Analysis: The recovery of the agonist response over time is plotted, and the data are fitted to a one-phase dissociation model to calculate the dissociation half-life (t½) of the antagonist.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound and S1PR1.
Caption: S1PR1 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Dissociation Half-life Determination.
An In-depth Technical Guide to the Pharmacological Profile of KSI-6666
This technical guide provides a comprehensive overview of the pharmacological properties of KSI-6666, a novel, orally active, and competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent and selective antagonist of S1PR1, a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking.[1][2] By inhibiting S1PR1, this compound effectively suppresses pathogenic inflammation, demonstrating therapeutic potential for autoimmune and inflammatory disorders.[1][2][3] A key characteristic of this compound is its "pseudoirreversible inhibition" of S1PR1, which contributes to its persistent efficacy in vivo.[1][2]
Mechanism of Action
This compound functions as a competitive antagonist at the S1PR1.[1][4] Its unique mechanism of "pseudoirreversible inhibition" is attributed to a specific interaction with the methionine residue Met124 located within the ligand-binding pocket of S1PR1.[1][2] This interaction is thought to significantly slow the dissociation rate of this compound from the receptor, leading to a prolonged antagonist effect.[1][2][5] Metadynamics simulations have supported the hypothesis that this interaction with Met124 inhibits the dissociation of the compound.[1][2][3] This persistent antagonism is believed to be responsible for the sustained in vivo activity of this compound.[1][2]
Figure 1: Proposed mechanism of this compound's pseudoirreversible inhibition of S1PR1.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Receptor Subtype | Result (IC50) |
| GTPγS Binding Assay | S1PR1 | 6.4 nM[4] |
| Ca²⁺ Mobilization Assay | S1PR Subtypes | Data on specific IC50 values for S1PR subtypes from this assay are mentioned but not detailed in the provided search results.[1][6] |
Table 2: In Vivo Pharmacodynamic Effects
| Species | Model/Assay | Effect |
| Sprague-Dawley Rats | Blood Leukocyte Count | Orally administered this compound demonstrated a reduction in the number of leukocytes in the blood.[1] |
| Rats | Blood Lymphocyte Count | Oral administration of 3 mg/kg this compound resulted in a reduction in blood lymphocyte numbers.[6] |
| Cynomolgus Monkeys | Blood Lymphocyte Count | Oral administration of 3 mg/kg this compound resulted in a reduction in blood lymphocyte numbers.[6] |
| Guinea Pigs | FTY720-P-induced Bradycardia | Pretreatment with this compound counteracted the reduction in heart rate induced by FTY720-P.[1][6] |
| In Vitro (Splenocytes) | FTY720-P-induced Chemotaxis | Pretreatment with this compound affected the chemotactic activity of splenocytes.[6] |
| Animal Model | Autoimmune Encephalomyelitis | Exhibited anti-inflammatory efficacy.[4] |
| Animal Model | T Cell Transfer Colitis | Exhibited anti-inflammatory efficacy.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
4.1. GTPγS Binding Assay
-
Objective: To determine the inhibitory concentration (IC50) of this compound on S1PR1 activity.
-
Methodology: The specific details of the GTPγS binding assay protocol used in the studies are not fully available in the provided search results. These assays typically involve membranes from cells overexpressing the target receptor (S1PR1). The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is measured in the presence of the receptor agonist and varying concentrations of the antagonist (this compound). The displacement of the agonist-stimulated [³⁵S]GTPγS binding is then quantified to determine the IC50 value. The results indicated an IC50 of 6.4 nM for this compound.[4]
4.2. In Vivo Blood Cell Counts
-
Objective: To assess the in vivo effect of this compound on circulating leukocyte and lymphocyte numbers.
-
Methodology: this compound was administered orally. Blood samples were collected at various time points before and after administration. Leukocyte and lymphocyte counts were determined using standard hematological techniques. The change from the baseline count was then calculated.[1]
Figure 2: Experimental workflow for in vivo blood cell count analysis.
4.3. Animal Models of Inflammation
-
Objective: To evaluate the anti-inflammatory efficacy of this compound.
-
Models:
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.
-
T Cell Transfer Colitis: A model for inflammatory bowel disease.
-
-
Methodology: While the search results confirm that this compound showed efficacy in these models, the specific protocols, including induction of the disease, dosing regimens for this compound, and endpoint measurements, are not detailed in the provided snippets.[4] These studies typically involve administering the compound to the animals and assessing disease severity through clinical scoring and histological analysis of relevant tissues.
Summary and Conclusion
This compound is a novel and potent S1PR1 antagonist with a unique pseudoirreversible mechanism of action that confers persistent in vivo efficacy. Its ability to modulate lymphocyte trafficking and demonstrate anti-inflammatory effects in preclinical models of autoimmune disease highlights its potential as a therapeutic agent. Further investigation into its pharmacokinetic profile and safety will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability Properties of KSI-6666
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability properties of KSI-6666, a potent and selective competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1). The information herein is compiled from publicly available research literature and supplier data sheets to support researchers and drug development professionals in handling, formulating, and analyzing this compound.
Physicochemical Properties
This compound is a complex molecule with distinct structural features that influence its physicochemical properties. Its structure includes a zwitterionic component, containing both a carboxylic acid and an aliphatic tertiary amine, alongside a hydrophobic moiety composed of two aromatic rings with bulky substituents.[1] This amphipathic nature suggests a solubility profile that is dependent on the solvent's polarity and pH.
Solubility
Quantitative aqueous solubility data for this compound is not extensively available in the public domain. However, its zwitterionic nature suggests that its solubility in aqueous media is likely to be pH-dependent. At its isoelectric point, the molecule will have a net neutral charge, which typically corresponds to its lowest aqueous solubility. In acidic or basic solutions, the carboxylic acid and tertiary amine groups will become charged, increasing the molecule's polarity and, consequently, its solubility in water.
For non-aqueous solvents, specific solubility data is available for dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 41.67 mg/mL (91.60 mM) | MedchemExpress[2] |
Note: The supplier advises using freshly opened DMSO for optimal solubility, as hygroscopic DMSO can negatively impact solubility.[2]
Stability
The stability of this compound has been characterized under specific storage conditions for both the solid compound and solutions. Adherence to these conditions is crucial to prevent degradation and ensure the integrity of the compound for experimental use.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | 3 years | MedchemExpress[2] |
| Solid | 4°C | 2 years | MedchemExpress[2] |
| In Solvent (-80°C) | -80°C | 6 months | MedchemExpress[2] |
| In Solvent (-20°C) | -20°C | 1 month | MedchemExpress[2] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly published. However, based on standard pharmaceutical practices, the following methodologies would be appropriate.
Protocol for Stock Solution Preparation
This protocol is based on the information provided by commercial suppliers.
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ultrasonic bath
-
Sterile, amber vials
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 0.2198 mL of DMSO to 1 mg of this compound).[2]
-
If necessary, use an ultrasonic bath to facilitate dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into sterile, amber vials for storage at -80°C or -20°C.
Caption: Workflow for this compound Stock Solution Preparation.
In Vivo Formulation Considerations
This compound has been demonstrated to be orally active in animal models.[2] While specific formulation details are often proprietary, the published research indicates that for in vivo studies, compounds were dissolved in a vehicle suitable for oral administration in rats.[3] Given the poor aqueous solubility of many small molecule drugs, a common strategy for oral formulation involves the use of co-solvents, surfactants, or other excipients to create a solution or suspension.
The zwitterionic nature of this compound suggests that pH-adjusted buffers could be used to enhance its solubility for in vivo applications. Alternatively, lipid-based formulations or amorphous solid dispersions could be explored to improve oral bioavailability.
S1PR1 Signaling and this compound's Mechanism of Action
This compound is a competitive antagonist of S1PR1.[1] S1PR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), activates intracellular signaling pathways, primarily through the Gi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
This compound competitively blocks the binding of S1P to S1PR1, thereby inhibiting these downstream signaling events. Interestingly, this compound has also been shown to exhibit inverse agonist activity, meaning it can suppress the constitutive, ligand-independent activation of S1PR1.[1]
Caption: Simplified S1PR1 Signaling Pathway and this compound Inhibition.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While a complete physicochemical profile is not yet publicly available, the data from suppliers and insights from its chemical structure and in vivo studies provide a solid foundation for researchers. The provided solubility in DMSO and recommended storage conditions are critical for maintaining the compound's integrity. For aqueous and in vivo applications, formulation strategies that account for its zwitterionic nature and likely poor aqueous solubility will be necessary. Further research is warranted to fully characterize the solubility and stability profile of this compound to support its continued development and application.
References
The Role of KSI-6666 in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-6666 is a potent, selective, and orally active competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1).[1][2] S1PR1 is a G protein-coupled receptor that plays a pivotal role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulatory system. By inhibiting S1PR1, this compound effectively modulates lymphocyte trafficking, leading to a reduction in circulating lymphocytes. This mechanism of action makes this compound a promising therapeutic candidate for various autoimmune and inflammatory diseases. A distinguishing characteristic of this compound is its "pseudoirreversible inhibition" of S1PR1, which contributes to its persistent efficacy in vivo.[1][2][3]
Mechanism of Action: S1PR1 Antagonism
The trafficking of lymphocytes from lymphoid organs is critically dependent on a concentration gradient of sphingosine 1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes expressing S1PR1 on their surface are guided by this gradient to exit the lymphoid organs and enter circulation.
This compound competitively binds to S1PR1, preventing the binding of the endogenous ligand S1P. This antagonism blocks the downstream signaling cascade that is necessary for lymphocyte egress. The "pseudoirreversible" nature of this compound's binding to S1PR1, mediated by an interaction with a methionine residue (Met124) in the receptor's binding pocket, results in a sustained inhibition of receptor function and, consequently, a prolonged reduction in peripheral lymphocyte counts.[1]
Quantitative Data on Lymphocyte Reduction
Preclinical studies have demonstrated the potent and persistent effects of this compound on reducing circulating lymphocyte populations in various animal models.
Table 1: Effect of Orally Administered this compound on Leukocyte and Lymphocyte Counts in Rats
| Time Point | Leukocyte Count (% of Baseline) | Lymphocyte Count (% of Baseline) |
| Pre-dose | 100 | 100 |
| 4h | ~60 | ~40 |
| 8h | ~50 | ~30 |
| 24h | ~50 | ~30 |
| 48h | ~60 | ~40 |
| 72h | ~80 | ~70 |
| 96h | ~90 | ~90 |
| 120h | ~100 | ~100 |
| 144h | ~100 | ~100 |
| 168h | ~100 | ~100 |
Data are approximate values derived from graphical representations in preclinical studies.[4] Sprague-Dawley rats were orally administered this compound at a dose of 3 mg/kg.[2][4]
Table 2: Effect of Intravenously Administered this compound on Lymphocyte Subsets in Mice
| Time Point | CD4+ T Cells (cells/µL) | CD8+ T Cells (cells/µL) | CD19+ B Cells (cells/µL) |
| 0h (Control) | ~1200 | ~400 | ~2500 |
| 4h | ~400 | ~150 | ~800 |
Data are approximate values derived from graphical representations in preclinical studies.[5] Mice were intravenously administered this compound at a dose of 10 mg/kg.[2]
Table 3: Effect of Orally Administered this compound on Lymphocyte Counts in Cynomolgus Monkeys
| Time Point | Lymphocyte Count (% of Baseline) |
| Pre-dose | 100 |
| 8h | ~40 |
| 24h | ~30 |
| 48h | ~30 |
| 72h | ~40 |
| 96h | ~50 |
| 120h | ~60 |
| 144h | ~70 |
| 168h | ~80 |
Data are approximate values derived from graphical representations in preclinical studies.[2] Cynomolgus monkeys were orally administered this compound at a dose of 3 mg/kg.[2]
Experimental Protocols
GTP Binding Assay for S1PR1 Antagonist Activity
This assay is used to determine the ability of a compound to inhibit the activation of G-proteins by an S1PR1 agonist.
Materials:
-
Membrane fractions from HEK293 cells stably expressing human S1PR1.
-
Merck S1PR1 selective agonist.
-
This compound or other test compounds.
-
GTPγ[35S] (radiolabeled non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.5% fatty acid-free BSA).
-
GDP.
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well GF/B filter plates).
-
Plate reader (scintillation counter).
Procedure:
-
Prepare serial dilutions of this compound and the Merck S1PR1 agonist.
-
In a 96-well plate, add the assay buffer, membrane preparation, GDP, and the test compound (this compound).
-
Initiate the reaction by adding the Merck S1PR1 agonist and GTPγ[35S].
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound GTPγ[35S] from the unbound nucleotide.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the amount of bound GTPγ[35S] using a scintillation counter.
-
The inhibitory effect of this compound is determined by the reduction in GTPγ[35S] binding in the presence of the S1PR1 agonist. The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced GTP binding, is then calculated.[1]
Transwell Migration Assay for Lymphocyte Chemotaxis
This assay assesses the ability of this compound to inhibit the migration of lymphocytes towards an S1P gradient.
Materials:
-
Murine splenocytes.
-
S1P.
-
This compound.
-
RPMI 1640 medium with 0.5% fatty acid-free BSA.
-
Transwell inserts with a 5 µm pore size.
-
24-well plates.
-
Flow cytometer or hemocytometer for cell counting.
Procedure:
-
Isolate splenocytes from mice and resuspend them in RPMI 1640 medium.
-
Pre-incubate the splenocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add RPMI 1640 medium containing S1P (e.g., 100 nM) to the lower chamber of the 24-well plates.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated splenocytes to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
After incubation, remove the inserts and collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
The inhibitory effect of this compound is quantified by the reduction in the number of migrated cells compared to the vehicle control.[5]
T-Cell Transfer Model of Colitis
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a T-cell-mediated inflammatory disease.
Materials:
-
Immunodeficient mice (e.g., RAG1-/- or SCID mice).
-
Healthy donor mice (e.g., C57BL/6).
-
This compound.
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment for T-cell isolation.
-
Antibodies for T-cell subset identification (e.g., anti-CD4, anti-CD45RB).
Procedure:
-
Isolate CD4+ T cells from the spleens of donor mice.
-
Purify the naive T-cell population (CD4+CD45RBhigh).
-
Inject the purified naive T cells intraperitoneally into the immunodeficient recipient mice.
-
Monitor the mice for the development of colitis, which typically occurs over several weeks and is characterized by weight loss, diarrhea, and histological signs of intestinal inflammation.
-
Once the disease is established, begin treatment with this compound (administered orally, for example) or a vehicle control.
-
Continue treatment for a specified period (e.g., 2-4 weeks).
-
At the end of the treatment period, euthanize the mice and collect colons for histological analysis.
-
Assess disease severity based on parameters such as body weight changes, colon length, and histological scoring of inflammation.
-
The efficacy of this compound is determined by its ability to ameliorate the signs of colitis compared to the vehicle-treated group.[6][7][8]
Signaling Pathways and Experimental Workflows
S1P-S1PR1 Signaling Pathway in Lymphocyte Egress
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. criver.com [criver.com]
- 7. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Evaluation of the SCID T Cell Transfer Model of Colitis: As a Model of Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Persistent Target Engagement of KSI-6666 in Primary Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target engagement of KSI-6666, a novel, potent, and selective competitive antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1PR1). Designed for researchers, scientists, and drug development professionals, this document details the unique pseudoirreversible inhibition mechanism of this compound in primary cells, supported by comprehensive quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Executive Summary
This compound demonstrates persistent and potent antagonism of S1PR1, a key regulator of lymphocyte trafficking and a therapeutic target in inflammatory diseases.[1][2] Its efficacy stems from a unique pseudoirreversible inhibition mechanism, characterized by an exceptionally slow dissociation rate from the receptor.[2] This prolonged target engagement translates to sustained in vivo activity.[1] This document elucidates the experimental evidence for this mechanism and provides the necessary technical details for its study.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 (nM) |
| GTPγS Binding Assay | S1PR1 | Human | 6.4[3] |
| Ca²⁺ Mobilization Assay | S1PR1 | Human | 1.3 |
| Ca²⁺ Mobilization Assay | S1PR1 | Mouse | 1.1 |
| Ca²⁺ Mobilization Assay | S1PR1 | Rat | 1.5 |
Table 2: Selectivity of this compound Across S1PR Subtypes
| S1PR Subtype | Ca²⁺ Mobilization Assay IC50 (nM) |
| S1PR1 | 1.3 |
| S1PR2 | >10000 |
| S1PR3 | >10000 |
| S1PR4 | 1300 |
| S1PR5 | 340 |
Table 3: Dissociation Kinetics of this compound from S1PR1
| Compound | Dissociation Half-life (t½) in hours |
| This compound | 9.41[2] |
| W146 (Reference Compound) | 0.20[2] |
Signaling Pathway
The binding of Sphingosine 1-Phosphate (S1P) to its receptor, S1PR1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is crucial for lymphocyte trafficking.[2][4] This process involves the activation of the Gi subunit of the heterotrimeric G protein, leading to downstream cellular responses.[2][4] this compound acts as a competitive antagonist, blocking the binding of S1P to S1PR1 and thereby inhibiting this signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GTPγS Binding Assay
This assay measures the antagonistic effect of compounds on agonist-induced GTP binding to the Gi protein in cell membrane fractions.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human S1PR1 are cultured and harvested.[4] Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane fraction is incubated with varying concentrations of this compound in the presence of an S1PR1 agonist.
-
GTPγS Addition: [35S]GTPγS is added to the reaction mixture to initiate binding to activated Gi proteins.
-
Measurement: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced [35S]GTPγS binding (IC50) is calculated.
Ca²⁺ Mobilization Assay
This assay assesses the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells co-expressing S1PR1 and a promiscuous G-protein alpha subunit.
Workflow:
Methodology:
-
Cell Preparation: Cells overexpressing S1PR1 and Gα15 are loaded with a calcium-sensitive fluorescent dye.[4]
-
Compound Incubation: The cells are pre-incubated with different concentrations of this compound.
-
Agonist Stimulation: An S1PR1 agonist is added to stimulate the receptor and induce calcium release.[4]
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a plate reader.
-
Data Analysis: The IC50 value is determined by quantifying the concentration-dependent inhibition of the agonist-induced calcium response by this compound.
Functional Reversibility and Dissociation Kinetics Assay
This experiment determines the dissociation rate of this compound from S1PR1.
Workflow:
Methodology:
-
Compound Pre-incubation: S1PR1-expressing cells are incubated with this compound to allow for receptor binding.[5]
-
Washout: The cells are washed to remove any unbound this compound.[5]
-
Dissociation: The cells are then incubated in a compound-free medium for varying durations, allowing for the dissociation of this compound from S1PR1.[5]
-
Agonist Challenge: At each time point, the cells are stimulated with an S1PR1 agonist.[5]
-
Response Measurement: The cellular response (e.g., Ca²⁺ mobilization) is measured.[5]
-
Data Analysis: The recovery of the agonist response over time is used to calculate the dissociation half-life (t½) of this compound.[5]
Conclusion
This compound is a highly potent and selective S1PR1 antagonist with a unique pseudoirreversible binding mechanism. This is evidenced by its slow dissociation half-life from the receptor, which underlies its persistent in vivo efficacy. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other S1PR1 modulators.
References
Methodological & Application
Application Notes & Protocols: Preclinical Evaluation of KSI-6666 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: KSI-6666 is a novel, potent, and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a secondary inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Activating mutations in EGFR are a key driver in a significant subset of non-small cell lung cancers (NSCLC). This compound is designed to exert a dual anti-tumor effect by directly inhibiting tumor cell proliferation via EGFR blockade and suppressing tumor-associated angiogenesis through VEGFR2 inhibition. These application notes provide a detailed protocol for evaluating the in vivo efficacy and pharmacodynamic effects of this compound in a subcutaneous xenograft model of NSCLC.
Signaling Pathway
The diagram below illustrates the proposed dual mechanism of action of this compound. By inhibiting both the EGFR and VEGFR2 signaling pathways, this compound aims to reduce tumor growth and limit its blood supply.
Caption: Proposed dual-inhibition mechanism of this compound on EGFR and VEGFR2 pathways.
Experimental Protocols
Cell Line and Culture
-
Cell Line: NCI-H1975 (Human Non-Small Cell Lung Cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Animal Model
-
Species: Female athymic nude mice (nu/nu).
-
Age: 6-8 weeks.
-
Acclimatization: Minimum of 7 days upon arrival, with free access to sterile food and water.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
Tumor Implantation
-
Culture NCI-H1975 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth using digital calipers.
Experimental Workflow
The following diagram outlines the key phases of the in vivo study, from tumor implantation to data analysis.
Caption: Workflow for the in vivo efficacy evaluation of this compound.
Dosing and Administration
-
Group Formation: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).
-
Vehicle Formulation: 0.5% (w/v) Methylcellulose in sterile water.
-
This compound Formulation: Suspend this compound powder in the vehicle to achieve final concentrations for dosing.
-
Administration: Administer the assigned treatment (Vehicle or this compound) orally (p.o.) once daily for 21 consecutive days. The dosing volume should be 10 mL/kg of body weight.
Efficacy and Tolerability Monitoring
-
Tumor Volume: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal twice weekly as a measure of general health and treatment tolerability.
-
Endpoint Criteria: The study concludes on Day 21, or earlier if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.
Pharmacodynamic (PD) Analysis
-
Sample Collection: At the end of the study (2 hours post-final dose), collect tumor tissue and blood (via cardiac puncture) from a subset of animals (n=3 per group).
-
Tissue Processing:
-
Flash-freeze a portion of the tumor in liquid nitrogen for western blot analysis.
-
Fix the remaining tumor portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blot: Homogenize frozen tumor tissue to assess the phosphorylation levels of EGFR (p-EGFR) and its downstream effector ERK (p-ERK).
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (Ki-67) and angiogenesis (CD31).
Data Presentation
The following tables summarize the expected quantitative outcomes from the in vivo study.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1580 ± 210 | - | - |
| This compound | 10 | 964 ± 155 | 39.0 | < 0.05 |
| This compound | 30 | 490 ± 98 | 69.0 | < 0.001 |
| Positive Control | 25 | 525 ± 110 | 66.8 | < 0.001 |
Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Table 2: Body Weight and Tolerability
| Treatment Group | Dose (mg/kg, p.o.) | Mean Body Weight Change from Day 1 (%) | Treatment-Related Observations |
| Vehicle | - | + 5.2 | None |
| This compound | 10 | + 4.8 | None |
| This compound | 30 | - 1.5 | None |
| Positive Control | 25 | - 3.1 | Mild, transient skin rash in 2/8 animals |
A body weight change of < 10% is generally considered well-tolerated.
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-EGFR Inhibition (%) | Ki-67 Index (%) | Microvessel Density (CD31+) |
| Vehicle | - | 0 | 75 ± 8 | 35 ± 5 |
| This compound | 30 | 85 ± 10 | 25 ± 6 | 12 ± 4 |
Data are presented as mean ± SEM. Inhibition percentages are relative to the vehicle control group.
Application Notes and Protocols for KSI-6666 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-6666 is a potent and orally active competitive antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1PR1), with a reported IC50 of 6.4 nM.[1][2] It functions as a pseudoirreversible inhibitor, demonstrating a slow dissociation from the S1PR1 receptor, which contributes to its persistent in vivo activity.[1][3][4] This characteristic makes this compound a valuable tool for studying S1P signaling pathways and a potential therapeutic agent for inflammatory and autoimmune diseases.[2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization and use of this compound in in vitro studies.
Data Presentation
Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 454.91 g/mol | [1] |
| Solubility in DMSO | 41.67 mg/mL (91.60 mM) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
In Vitro Activity of this compound
| Assay | Cell Type | Activity | Source |
| S1PR1 Antagonism (IC50) | Not specified | 6.4 nM | [1][2] |
| Agonist-induced S1PR1 internalization | HEK293 cells | Dose-dependent antagonism | [5] |
| Agonist-dependent Ca2+ mobilization | Cells expressing human S1PR1 | Competitive inhibition | [4] |
| Dissociation Half-life from S1PR1 | Cells expressing human S1PR1 | 9.41 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound (Molecular Weight = 454.91 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 4.55 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolving the compound if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Based on literature, concentrations in the low nanomolar to micromolar range are typically used.[4][5]
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Direct addition of a highly concentrated DMSO stock to the final culture volume should be avoided to prevent localized high concentrations of DMSO that can be toxic to cells.
-
Example Dilution for a 100 nM Final Concentration:
-
Intermediate Dilution (e.g., 10 µM): Dilute the 10 mM stock solution 1:1000 in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture vessel. For example, to achieve a final concentration of 100 nM in 1 mL of cell culture, add 10 µL of the 10 µM intermediate dilution.
-
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to minimize cytotoxicity.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Simplified signaling pathway of S1PR1 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of KSI-6666 for T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-6666 is a competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor critically involved in lymphocyte trafficking. By inhibiting S1PR1, this compound effectively modulates immune responses, making it a promising therapeutic candidate for inflammatory diseases.[1] S1PR1 signaling is essential for the egress of lymphocytes from lymphoid organs.[2][3] Antagonism of this receptor leads to the sequestration of lymphocytes, particularly T-cells, within these organs, thereby reducing their presence in peripheral circulation and at sites of inflammation.[2][4][5]
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for use in common T-cell functional assays, such as proliferation and cytokine release assays. As direct experimental data for this compound in these specific T-cell assays is not yet widely published, this document provides recommended starting concentrations based on the activity of other well-characterized S1PR1 modulators, FTY720 (Fingolimod) and W146.
Data Presentation: Recommended Starting Concentrations for S1PR1 Antagonists in T-Cell Assays
The following table summarizes effective concentrations of known S1PR1 modulators in T-cell functional assays. These values can serve as a guide for establishing the optimal concentration range for this compound.
| Compound | Assay Type | Cell Type | Concentration Range | Reference |
| FTY720 (Fingolimod) | T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM - 5 µM | [6] |
| W146 | Inhibition of S1P-mediated effects | CHO-K1 cells expressing S1P1 | 10 µM | [7] |
| AD2900 | S1P1 expression downregulation | Human PBMCs | 25 nM - 2000 nM (peak at 100 nM) | [8] |
Based on this data, a recommended starting concentration range for this compound in T-cell assays would be from 100 nM to 10 µM . A dose-response experiment within this range is advised to determine the optimal concentration for specific experimental conditions.
Experimental Protocols
T-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on T-cell proliferation following stimulation. Proliferation can be measured using various methods, including [³H]-thymidine incorporation, which measures DNA synthesis, or dye dilution assays (e.g., CFSE or CellTrace™ Violet), which track cell divisions by flow cytometry.[9][10]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
[³H]-thymidine or cell proliferation dye (e.g., CFSE)
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for dye dilution)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. If using isolated T-cells, further purify them using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
T-Cell Stimulation: Add 50 µL of the T-cell stimulant (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL) to each well, except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement:
-
[³H]-thymidine Incorporation: 16-18 hours before the end of the incubation, add 1 µCi of [³H]-thymidine to each well. After incubation, harvest the cells onto filter mats using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Dye Dilution: If using a proliferation dye, the cells should be labeled according to the manufacturer's instructions before seeding. After incubation, harvest the cells, wash with PBS, and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the dye dilution by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
Cytokine Release Assay
This protocol measures the effect of this compound on the production of key T-cell cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), upon activation.[11][12][13]
Materials:
-
PBMCs or isolated T-cells
-
RPMI-1640 medium (as described above)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PHA)
-
This compound stock solution
-
96-well flat-bottom plates
-
ELISA kits for the cytokines of interest (e.g., human IFN-γ and IL-2) or a multiplex cytokine assay system
Protocol:
-
Cell Preparation and Seeding: Follow steps 1 and 2 from the T-Cell Proliferation Assay protocol, using a 96-well flat-bottom plate.
-
Compound Addition: Follow step 3 from the T-Cell Proliferation Assay protocol.
-
T-Cell Stimulation: Follow step 4 from the T-Cell Proliferation Assay protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store it at -20°C or -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of the target cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine for each condition. Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated control.
Mandatory Visualizations
S1PR1 Signaling Pathway in T-Cells
Caption: S1PR1 signaling pathway in T-cells and the antagonistic action of this compound.
Experimental Workflow for T-Cell Assays
Caption: General experimental workflow for assessing the effect of this compound on T-cell function.
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 immunosuppression impairs effector T cell peripheral homing without affecting induction, expansion, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 therapy exerts differential effects on T cell subsets in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel application of Ki67 to quantify antigen-specific in vitro lymphoproliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. promab.com [promab.com]
- 13. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
Application Notes and Protocols for KSI-6666 Administration in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of KSI-6666, a novel S1PR1 antagonist, in a T cell transfer model of mouse colitis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a key therapeutic target in IBD due to its critical role in lymphocyte trafficking. By modulating S1PR1, the egress of lymphocytes from lymphoid organs to sites of inflammation can be inhibited, thereby reducing the inflammatory response. This compound is a potent and persistent S1PR1 antagonist that has shown efficacy in preclinical models of colitis. These notes provide detailed methodologies for its use in a T cell transfer-induced colitis model in mice.[1][2][3][4]
Mechanism of Action: S1P Receptor Signaling
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking by binding to S1P receptors on lymphocytes. A gradient of S1P exists between the lymph nodes (low concentration) and the blood/lymph (high concentration), which guides the egress of lymphocytes from the lymph nodes. S1PR1 modulators, like this compound, bind to S1PR1 on lymphocytes, leading to the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes and preventing their migration to the inflamed colon.[2][5][6]
Caption: S1P receptor signaling and the inhibitory action of this compound.
Experimental Protocols
T Cell Transfer Model of Colitis
The T cell transfer model is a widely used method to induce chronic colitis in mice that recapitulates many features of human IBD. The model involves transferring naïve T cells (CD4+CD45RBhigh) into immunodeficient recipient mice (e.g., SCID or Rag1-/-). In the absence of regulatory T cells, the transferred naïve T cells become activated by enteric antigens and drive a progressive inflammation in the colon.
Caption: Workflow for the T cell transfer model of colitis and this compound treatment.
Materials:
-
Animals:
-
Donor mice: BALB/c mice
-
Recipient mice: SCID (Severe Combined Immunodeficient) mice
-
-
Reagents:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Reagents for T cell isolation and purification (e.g., MACS beads or flow cytometry sorting)
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
Flow cytometer
-
Oral gavage needles
-
Standard laboratory equipment for cell culture and animal handling
-
Procedure:
-
Isolation of Naïve T Cells:
-
Euthanize donor BALB/c mice and aseptically remove the spleens.
-
Prepare a single-cell suspension from the spleens.
-
Isolate CD4+ T cells using a negative selection kit.
-
Purify naïve CD4+CD45RBhigh T cells by fluorescence-activated cell sorting (FACS).
-
-
Adoptive Transfer:
-
Inject purified naïve CD4+CD45RBhigh T cells intraperitoneally (i.p.) into SCID mice.
-
-
Induction of Colitis:
-
Allow two weeks for colitis to develop in the recipient mice. Monitor mice for signs of disease such as weight loss and changes in stool consistency.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Beginning two weeks after T cell transfer, administer this compound orally twice daily for 14-16 days. A typical dose is 15 mg/kg/day.[7]
-
A control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
On the day after the final administration, euthanize the animals and collect samples for analysis.
-
Disease Activity Index (DAI): Score the mice daily for weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length and Weight: Excise the colon from the cecum to the anus and measure its length and weight. Calculate the colon weight-to-length ratio as an indicator of inflammation.
-
Histological Analysis: Fix a section of the distal colon in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, including cellular infiltration, epithelial damage, and crypt architecture.
-
Gene Expression Analysis: Isolate RNA from a portion of the colon and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory markers such as S100a9.
-
Data Presentation
The following tables summarize the expected outcomes from the administration of this compound in the T cell transfer colitis model, based on preclinical findings.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis
| Treatment Group | Disease Activity Index (DAI) Score | Colon Weight/Length Ratio (mg/cm) |
| Vehicle Control | High | Increased |
| This compound (15 mg/kg/day) | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Histological and Molecular Markers of Colitis
| Treatment Group | Histological Score | Relative S100a9 mRNA Expression |
| Vehicle Control | High | Elevated |
| This compound (15 mg/kg/day) | Significantly Reduced | Significantly Reduced |
Conclusion
This compound demonstrates significant therapeutic potential in a T cell transfer model of colitis by reducing clinical signs of disease, macroscopic inflammation, histological damage, and the expression of inflammatory markers.[1][7] These application notes and protocols provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other S1PR1 modulators in the context of inflammatory bowel disease. Careful adherence to these detailed methodologies will ensure reproducible and reliable results.
References
- 1. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. T Cell Transfer Model of Colitis [bio-protocol.org]
- 6. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Studies Using KSI-6666
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1] EAE models are instrumental in understanding the pathophysiology of MS and for the preclinical evaluation of novel therapeutic agents.[1] KSI-6666 is an orally active, competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1) with an IC50 of 6.4 nM.[2][3] By inhibiting S1PR1, this compound prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS, which is a key pathological event in EAE and MS.[4][5] Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in an autoimmune encephalomyelitis model.[2][6]
These application notes provide detailed protocols for inducing EAE in mice and for the prophylactic administration of this compound to evaluate its therapeutic potential.
Data Presentation
The following tables summarize representative quantitative data from EAE studies involving S1PR1 modulation. While specific data for this compound is emerging, the data presented here from studies with the S1PR modulator Fingolimod (FTY720) can serve as a benchmark for expected outcomes.
Table 1: Representative Clinical Scores in EAE Mice Treated with an S1PR1 Modulator
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle | 0 | 0 | 2.5 ± 0.5 | 3.0 ± 0.4 | 2.8 ± 0.6 |
| This compound (projected) | 0 | 0 | 0.5 ± 0.2 | 1.0 ± 0.3 | 0.8 ± 0.4 |
| Fingolimod (0.3 mg/kg) | 0 | 0 | 0.4 ± 0.2 | 0.8 ± 0.3 | 0.6 ± 0.3 |
Data are presented as mean ± SEM. Clinical scores are based on a 0-5 scale.[7][8] This table presents hypothetical but expected results for this compound based on its mechanism of action and data from similar compounds.
Table 2: Representative Body Weight Changes in EAE Mice
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Vehicle | 20.1 ± 0.5 | 20.5 ± 0.6 | 18.2 ± 0.8 | 17.5 ± 1.0 | 18.0 ± 0.9 |
| This compound (projected) | 20.2 ± 0.4 | 20.6 ± 0.5 | 19.8 ± 0.6 | 19.5 ± 0.7 | 19.7 ± 0.6 |
| Fingolimod (0.3 mg/kg) | 20.0 ± 0.5 | 20.4 ± 0.5 | 19.5 ± 0.7 | 19.2 ± 0.8 | 19.4 ± 0.7 |
Data are presented as mean ± SEM. Weight loss is a common clinical sign in severe EAE.
Table 3: Representative CNS Inflammatory Cell Infiltration
| Treatment Group | T-Cells per mm² in Spinal Cord | Macrophages per mm² in Spinal Cord |
| Naïve (No EAE) | < 5 | < 10 |
| EAE + Vehicle | 150 ± 25 | 200 ± 30 |
| EAE + this compound (projected) | 30 ± 10 | 50 ± 15 |
| EAE + Fingolimod (0.3 mg/kg) | 25 ± 8 | 45 ± 12 |
Data are presented as mean ± SEM at peak of disease (approx. day 21). Cell counts are determined by immunohistochemistry.[9]
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[10]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[10]
-
MOG 35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
Syringes and needles (27G and 30G)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On Day 0, prepare the MOG/CFA emulsion. Reconstitute lyophilized MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass tube, mix an equal volume of the MOG 35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion.
-
Emulsify by sonicating or repeatedly drawing and expelling the mixture through a 20G needle until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize mice using isoflurane.
-
On Day 0, inject each mouse subcutaneously with 100 µL of the MOG/CFA emulsion, divided between two sites on the upper back (50 µL per site).
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.[10]
-
-
Clinical Monitoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.[10]
-
Use a standard 0-5 scoring system:[7][8]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (wobbly gait).
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
Protocol 2: Prophylactic Administration of this compound
This protocol describes the oral administration of this compound starting from the day after EAE induction.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the final dosing concentration in the vehicle. A suggested dose is 15 mg/kg/day, administered in two doses of 7.5 mg/kg.[6]
-
Prepare a fresh solution for each day of dosing.
-
-
Administration:
-
Starting on Day 1 post-immunization, administer this compound or vehicle to the respective groups of mice via oral gavage.[6]
-
Administer the compound twice daily (e.g., morning and evening) to maintain consistent plasma levels.
-
Continue daily administration for a predefined period, for example, for the first 12 days of the study.[6]
-
-
Data Collection and Analysis:
-
Continue daily clinical scoring and body weight measurements for the duration of the experiment (typically 28-35 days).
-
At the end of the study, mice can be euthanized, and tissues (spinal cord, brain, lymph nodes, spleen) can be collected for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and flow cytometry to assess immune cell populations.
-
Mandatory Visualizations
References
- 1. biospective.com [biospective.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 9. cms.transpharmation.com [cms.transpharmation.com]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Efficacy of KSI-6666 in Inflammatory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-6666 is a novel, competitive antagonist of the sphingosine 1-phosphate receptor 1 (S1PR1).[1][2] S1PR1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking from lymphoid organs to the peripheral circulation.[1] By inhibiting S1PR1, this compound effectively sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism of action makes this compound a promising therapeutic candidate for a range of autoimmune and inflammatory diseases.[1][2] Preclinical studies have demonstrated the potent anti-inflammatory effects of this compound in various animal models of inflammation.[1]
These application notes provide a summary of the key efficacy data for this compound in established inflammatory models and detailed protocols for reproducing these experiments.
Mechanism of Action: S1PR1 Antagonism
This compound functions as a competitive antagonist of S1PR1. Unlike functional antagonists that cause receptor internalization, this compound occupies the S1P binding site on the receptor, preventing its activation by endogenous S1P. This blockade of S1PR1 signaling inhibits the S1P-driven egress of lymphocytes from secondary lymphoid organs, leading to a reduction of circulating lymphocytes and, consequently, a decrease in immune cell infiltration into inflamed tissues.[1]
Data Presentation
Table 1: Efficacy of this compound in Rat Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Mean Clinical Score (Day 16) | Area Under the Curve (AUC) of Clinical Score |
| Vehicle | 3.5 ± 0.3 | 25.4 ± 2.1 |
| This compound (15 mg/kg/day) | 1.2 ± 0.2 | 8.9 ± 1.5 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Efficacy of this compound in Mouse T-Cell Transfer Colitis
| Treatment Group | Body Weight Change (%) | Colon Weight/Length Ratio (mg/cm) | Histological Score |
| Naive | +5.2 ± 1.1 | 25.1 ± 1.8 | 0.5 ± 0.2 |
| Vehicle | -15.8 ± 2.3 | 68.4 ± 5.7 | 7.8 ± 0.9 |
| This compound (10 mg/kg/day) | -2.1 ± 1.5 | 35.2 ± 3.1 | 2.1 ± 0.4* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Efficacy of this compound in Mouse Oxazolone-Induced Colitis
| Treatment Group | Change in Colon Weight (mg) | Myeloperoxidase (MPO) Activity (U/g) |
| Vehicle | 150 ± 15 | 350 ± 40 |
| This compound (10 mg/kg/day) | 75 ± 10 | 150 ± 25 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Rat Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in Lewis rats and the assessment of this compound efficacy.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Guinea pig spinal cord homogenate (GPSCH)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Scoring system for clinical signs of EAE (see below)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of GPSCH in CFA (1:1 ratio).
-
Anesthetize rats and inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin oral administration of this compound (15 mg/kg/day) or vehicle on Day 1 post-immunization and continue for the duration of the study.
-
-
Clinical Scoring:
-
Monitor rats daily for clinical signs of EAE starting from Day 7.
-
Score animals according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Workflow Diagram:
Protocol 2: Mouse T-Cell Transfer Colitis
This model involves the transfer of naive T cells into immunodeficient mice to induce colitis.
Materials:
-
BALB/c mice (for T cell isolation)
-
SCID mice (recipient mice)
-
CD4+CD45RBhigh T cell isolation kit
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle
Procedure:
-
T Cell Isolation:
-
Isolate spleens from BALB/c mice and prepare a single-cell suspension.
-
Enrich for CD4+ T cells using a magnetic cell sorting kit.
-
Stain CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB and sort for the CD4+CD45RBhigh population using a flow cytometer.
-
-
Cell Transfer:
-
Resuspend the sorted CD4+CD45RBhigh T cells in sterile PBS.
-
Inject 4 x 10^5 cells intraperitoneally into each SCID mouse.
-
-
Treatment:
-
Begin oral administration of this compound (10 mg/kg/day) or vehicle one week after cell transfer and continue for 4 weeks.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight twice weekly.
-
At the end of the treatment period, sacrifice the mice, measure colon length and weight, and collect colon tissue for histology and MPO assay.
-
Workflow Diagram:
Protocol 3: Mouse Oxazolone-Induced Colitis
This is a model of acute, Th2-mediated colitis.
Materials:
-
BALB/c mice
-
Oxazolone
-
Ethanol
-
This compound
-
Vehicle
Procedure:
-
Sensitization (Day 0):
-
Apply a 3% solution of oxazolone in ethanol to a shaved area of the abdomen.
-
-
Induction (Day 7):
-
Administer a 1% solution of oxazolone in 50% ethanol intra-rectally.
-
-
Treatment:
-
Administer this compound (10 mg/kg/day) or vehicle orally 2 hours before the oxazolone challenge and once daily for 2 days after.
-
-
Endpoint Analysis (Day 9):
-
Sacrifice the mice and collect the colons.
-
Measure colon weight and perform an MPO assay to quantify neutrophil infiltration.
-
Workflow Diagram:
Conclusion
This compound demonstrates significant efficacy in reducing disease severity in multiple preclinical models of inflammation, including EAE and colitis. Its mechanism of action as an S1PR1 antagonist effectively reduces the infiltration of pathogenic lymphocytes into inflamed tissues. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other S1PR1 modulators in inflammatory and autoimmune diseases.
References
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes After KSI-6666 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-6666 is a competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[1] S1PR1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, making it a promising therapeutic target for inflammatory diseases.[1][2] The egress of lymphocytes from lymphoid organs is regulated by an S1P gradient between the tissues and the blood.[2][3][4][5] S1PR modulators, like this compound, disrupt this process by binding to S1PR1 on lymphocytes, leading to receptor internalization and degradation.[2] This sequestration of lymphocytes within the lymph nodes results in a reduction of circulating lymphocytes, which is a key mechanism for its anti-inflammatory effects.[2]
Flow cytometry is an essential tool for evaluating the immunomodulatory effects of drugs like this compound.[6] It allows for the precise identification and quantification of specific lymphocyte populations in various biological samples, such as whole blood.[6][7][8] This application note provides a detailed protocol for the analysis of lymphocyte subsets in peripheral blood following treatment with this compound, enabling researchers to assess its pharmacodynamic effects. The protocol is based on established immunophenotyping techniques and specific findings from studies involving this compound.[1][7][9][10]
Data Presentation
The following table summarizes the quantitative data from a study analyzing the effect of this compound on murine blood lymphocyte populations.
Table 1: Effect of Intravenous this compound (10 mg/kg) on Murine Blood Lymphocyte Counts
| Time Point | CD4+ Lymphocytes (% of Control) | CD8+ Lymphocytes (% of Control) | CD19+ Lymphocytes (% of Control) |
| 1 hour | Data not publicly available | Data not publicly available | Data not publicly available |
| 4 hours | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While a study confirmed that flow cytometric analysis of murine blood CD4+, CD8+, and CD19+ lymphocytes was performed after intravenous administration of this compound (10 mg/kg), the specific quantitative percentage changes from the control were not available in the public domain.[1] Researchers should generate this data by following the provided protocol.
Experimental Protocols
Protocol 1: Immunophenotyping of Murine Whole Blood Lymphocytes After this compound Treatment
This protocol details the steps for preparing and staining murine whole blood samples for flow cytometric analysis of T and B lymphocyte populations.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 0.1% BSA or 1% fetal calf serum)[9]
-
Red Blood Cell (RBC) Lysis Buffer[7]
-
Fc Block (e.g., anti-mouse CD16/CD32)[9]
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD4
-
Anti-mouse CD8
-
Anti-mouse CD19
-
-
12 x 75 mm Falcon tubes or 96-well round bottom plates[9]
-
Centrifuge
-
Flow cytometer
Procedure:
-
Sample Collection: Collect whole blood from this compound treated and vehicle control mice into EDTA-containing tubes.
-
Cell Preparation:
-
Aliquot 100 µL of whole blood into a 12 x 75 mm flow cytometry tube.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Add the pre-titrated amounts of fluorochrome-conjugated anti-CD4, anti-CD8, and anti-CD19 antibodies to the tubes.
-
Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[9]
-
-
Red Blood Cell Lysis:
-
Washing:
-
Sample Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.[7]
-
Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify and quantify the percentages of CD4+, CD8+, and CD19+ cells.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Flow cytometry workflow for lymphocyte analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 5. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. testing.com [testing.com]
- 9. kumc.edu [kumc.edu]
- 10. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for the Combined Use of KSI-6666 and VEGFR Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The development of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer and other proliferative diseases. Two key signaling pathways, the Vascular Endothelial Growth Factor (VEGF) pathway and the Sphingosine-1-Phosphate (S1P) pathway, are pivotal in regulating angiogenesis and vascular integrity. VEGFR inhibitors, which block the activity of VEGF receptors, are established anti-angiogenic therapies.[1][2][3][4] KSI-6666 is an orally active, competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a key regulator of immune cell trafficking, vascular permeability, and endothelial cell function.[5][6][7] This document provides a scientific rationale and detailed protocols for investigating the combined therapeutic potential of this compound and VEGFR inhibitors.
Mechanism of Action
This compound: S1PR1 Antagonism
This compound is a potent and selective competitive antagonist of S1PR1 with an IC50 of 6.4 nM.[5] The S1P/S1PR1 signaling axis plays a crucial role in several physiological processes relevant to cancer biology:
-
Immune Cell Trafficking: S1PR1 is essential for the egress of lymphocytes from lymphoid tissues.[8] Antagonism of S1PR1 can modulate the immune microenvironment of tumors.
-
Vascular Permeability: S1PR1 signaling is critical for maintaining endothelial barrier function and vascular integrity.[2][9][10] Inhibition of S1PR1 can increase vascular permeability.[3][9]
-
Angiogenesis: The S1P/S1PR1 pathway is involved in vascular development and maturation.[11][12]
VEGFR Inhibitors: Targeting Angiogenesis
VEGFR inhibitors are a class of drugs that block the signaling of VEGF receptors, primarily VEGFR1, VEGFR2, and VEGFR3.[2][3] VEGF, a potent pro-angiogenic factor often secreted by tumor cells, binds to these receptors on endothelial cells, triggering a cascade of downstream signaling events that promote:
-
Endothelial cell proliferation, migration, and survival.
-
Formation of new blood vessels.
-
Increased vascular permeability.
By inhibiting these processes, VEGFR inhibitors can starve tumors of the blood supply necessary for their growth and metastasis.[1][3]
Rationale for Combination Therapy
There is a strong scientific rationale for combining this compound with VEGFR inhibitors, based on the significant crosstalk and synergy between the S1PR1 and VEGFR2 signaling pathways.
-
Amplification of Angiogenic Signaling: S1PR1 activity in endothelial cells can amplify VEGFR2-mediated angiogenic signaling, promoting tumor growth.[6][13] Co-inhibition may therefore produce a more potent anti-angiogenic effect.
-
Reciprocal Regulation: VEGF has been shown to upregulate the expression of S1P1 receptors on endothelial cells, creating a potential feed-forward loop that enhances pro-angiogenic signaling.[1][4]
-
Dual-Pronged Attack on Angiogenesis: While VEGFR inhibitors primarily block the initiation of angiogenesis, S1PR1 signaling is involved in the stabilization and maturation of new vessels.[7][14] Simultaneous inhibition of both pathways targets two distinct stages of angiogenesis, which could lead to a more profound disruption of the tumor vasculature.[7]
-
Modulation of the Tumor Microenvironment: Both pathways influence the tumor microenvironment. VEGFR inhibition can modulate immune cell infiltration,[8][15][16] while S1PR1 antagonism directly affects lymphocyte trafficking. The combination could therefore lead to a more favorable anti-tumor immune response.
Data Presentation
The following tables summarize the key characteristics of this compound and representative VEGFR inhibitors.
Table 1: Characteristics of this compound
| Property | Description | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1PR1) | [5] |
| Mechanism | Competitive Antagonist | [5][6] |
| IC50 | 6.4 nM | [5] |
| Key Effects | Anti-inflammatory, Modulates Lymphocyte Trafficking, Affects Vascular Permeability | [5][6] |
Table 2: Characteristics of Common VEGFR Inhibitors
| Inhibitor | Primary Targets | Mechanism | Key Effects |
| Sunitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Tyrosine Kinase Inhibitor | Anti-angiogenic, Anti-proliferative |
| Sorafenib | VEGFR2, VEGFR3, PDGFR, c-KIT, RAF | Tyrosine Kinase Inhibitor | Anti-angiogenic, Anti-proliferative |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Tyrosine Kinase Inhibitor | Potent Anti-angiogenic |
| Bevacizumab | VEGF-A | Monoclonal Antibody | Sequesters VEGF-A, preventing receptor binding |
Experimental Protocols
The following protocols are designed to evaluate the synergistic or additive effects of combining this compound with a VEGFR inhibitor in preclinical models.
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the effect of the combination therapy on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
This compound
-
VEGFR inhibitor (e.g., Sunitinib)
-
96-well plates
-
Microscope with imaging software
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare drug dilutions in EGM-2:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
VEGFR inhibitor alone
-
This compound and VEGFR inhibitor in combination
-
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add 100 µL of the appropriate drug dilution to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with Angiogenesis Analyzer plugin).
In Vitro Endothelial Cell Migration Assay (Wound Healing)
Objective: To determine the effect of the combination therapy on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
Pipette tips (p200) or cell scraper
-
This compound
-
VEGFR inhibitor
-
Microscope with imaging software
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing the respective treatments: vehicle, this compound alone, VEGFR inhibitor alone, or the combination.
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
In Vivo Tumor Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line known to form vascularized tumors (e.g., A431, U87-MG)
-
This compound formulated for oral gavage
-
VEGFR inhibitor formulated for oral gavage or intraperitoneal injection
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound monotherapy
-
VEGFR inhibitor monotherapy
-
This compound and VEGFR inhibitor combination therapy
-
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemical Analysis of Tumor Microenvironment
Objective: To analyze the effects of the combination therapy on tumor angiogenesis, vascular permeability, and immune cell infiltration.
Materials:
-
Excised tumors from the in vivo study
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies against:
-
CD31 (endothelial cells, for microvessel density)
-
Desmin or α-SMA (pericytes, for vessel maturation)
-
CD4, CD8 (T-lymphocytes)
-
F4/80 (macrophages)
-
-
Secondary antibodies and detection reagents (e.g., HRP-DAB)
-
Microscope
Protocol:
-
Fix the excised tumors in 10% neutral buffered formalin.
-
Process and embed the tumors in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on slides.
-
Perform immunohistochemical staining for the markers of interest following standard protocols (deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubation, and detection).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip the slides.
-
Image the stained sections and quantify the staining (e.g., microvessel density by counting CD31-positive vessels, or percentage of positive cells for immune markers).
Visualizations
Caption: VEGFR Signaling Pathway and Point of Inhibition.
Caption: S1PR1 Signaling Pathway and Point of Inhibition.
Caption: Model of Combined this compound and VEGFR Inhibitor Action.
References
- 1. pnas.org [pnas.org]
- 2. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Host endothelial S1PR1 regulation of vascular permeability modulates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF induces S1P1 receptors in endothelial cells: Implications for cross-talk between sphingolipid and growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1PR1 and VEGFR2 – a synergy that promotes tumor angiogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Endothelial-Specific Loss of Sphingosine-1-Phosphate Receptor 1 Increases Vascular Permeability and Exacerbates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S1P promotes breast cancer progression by angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of sphingosine-1-phosphate signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-Phosphate Receptor 1 Activity Promotes Tumor Growth by Amplifying VEGF-VEGFR2 Angiogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment [insight.jci.org]
- 16. Frontiers | Targeting VEGF/VEGFR to Modulate Antitumor Immunity [frontiersin.org]
Application Notes and Protocols: Quantitative Determination of KSI-6666 in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed protocols for the quantitative determination of KSI-6666, a novel therapeutic agent, in plasma samples. The described methods are essential for preclinical and clinical research, enabling accurate pharmacokinetic (PK) and pharmacodynamic (PD) studies. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying small molecules like this compound in complex biological matrices. Additionally, an Enzyme-Linked Immunosorbent Assay (ELISA) protocol is provided as an alternative method, which may be suitable for high-throughput screening.
Quantitative Analysis of this compound by LC-MS/MS
This method describes a validated approach for the sensitive and selective quantification of this compound in plasma.
Principle
The LC-MS/MS method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The separated analytes are then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of this compound to the peak area of the IS is used to determine the concentration of this compound in the samples by referencing a standard curve.
Experimental Protocol
1.2.1 Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Control plasma (human, rat, or mouse)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or UPLC system coupled to a tandem mass spectrometer
1.2.2 Sample Preparation Workflow
Caption: LC-MS/MS sample preparation workflow.
1.2.3 LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition this compound | e.g., m/z 450.2 -> 250.1 |
| MRM Transition IS | e.g., m/z 454.2 -> 254.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for this compound and IS |
| Capillary Voltage | 3.5 kV |
Data Presentation
Table 1: Calibration Curve for this compound in Human Plasma
| Standard Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 | 0.025 | 102.5 |
| 5.0 | 0.128 | 101.2 |
| 25.0 | 0.645 | 99.8 |
| 100.0 | 2.580 | 100.5 |
| 500.0 | 12.95 | 98.9 |
| 1000.0 | 25.88 | 99.2 |
| 2000.0 | 51.99 | 100.8 |
Linear Range: 1.0 - 2000.0 ng/mL, Correlation Coefficient (r²): >0.995
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | % Accuracy | % CV |
| LLOQ QC | 1.0 | 1.03 | 103.0 | 5.8 |
| Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Mid QC | 150.0 | 153.2 | 102.1 | 3.1 |
| High QC | 1500.0 | 1488.0 | 99.2 | 2.5 |
Quantification of this compound by ELISA
This section outlines a competitive ELISA protocol for the quantification of this compound. This method is based on the principle of competitive binding between free this compound in the sample and a this compound-conjugate for a limited number of binding sites on a specific anti-KSI-6666 antibody.
Principle
A microplate is coated with an anti-KSI-6666 antibody. Plasma samples containing this compound are added to the wells along with a fixed amount of enzyme-conjugated this compound (e.g., HRP-KSI-6666). The free this compound from the sample competes with the HRP-KSI-6666 for binding to the antibody. After incubation and washing, a substrate is added, and the color development is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
2.2.1 Materials and Reagents
-
Anti-KSI-6666 antibody (coating antibody)
-
This compound-HRP conjugate
-
This compound standard
-
96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2.2.2 ELISA Workflow
Caption: Competitive ELISA workflow for this compound.
Data Presentation
Table 3: Typical ELISA Standard Curve Data
| This compound Conc. (ng/mL) | Mean Absorbance (450 nm) | % B/B₀ |
| 0 (B₀) | 1.850 | 100.0 |
| 5 | 1.572 | 85.0 |
| 15 | 1.258 | 68.0 |
| 50 | 0.814 | 44.0 |
| 150 | 0.426 | 23.0 |
| 500 | 0.185 | 10.0 |
| 1000 | 0.111 | 6.0 |
A four-parameter logistic (4-PL) curve fit is recommended for data analysis.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of the fictional kinase, Kinase-X, which is a key component in the Pro-Growth Signaling (PGS) pathway. Inhibition of Kinase-X by this compound is expected to reduce cell proliferation.
Caption: Proposed inhibitory action of this compound.
Disclaimer: The protocols and data presented are for illustrative purposes. All methods should be fully validated in the end-user's laboratory to ensure accuracy and precision for the specific application. The molecular targets and pathways are hypothetical.
Determining the IC50 of KSI-6666: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of KSI-6666, a competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), using common cell-based viability assays. The provided protocols are designed to be detailed and adaptable for various laboratory settings.
Introduction to this compound and S1PR1
This compound is an orally active, competitive antagonist for S1PR1, with a reported IC50 of 6.4 nM.[1] S1PR1 is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating several physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[2][3][4] Upon binding its ligand, sphingosine-1-phosphate (S1P), S1PR1 primarily couples to the Gi/o protein, initiating downstream signaling cascades that involve the activation of Akt, ERK, and Rac pathways. These pathways ultimately influence cell migration, proliferation, and survival.[4][5][6][7] Dysregulation of the S1P/S1PR1 signaling axis has been implicated in various inflammatory and autoimmune diseases, making S1PR1 an attractive therapeutic target.
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor (in this case, this compound) that is required to reduce a specific biological or biochemical activity by 50%.[8][9] In the context of cell-based assays, the IC50 is determined by treating cultured cells with a range of this compound concentrations and measuring the resulting effect on cell viability or proliferation.[1][10] A dose-response curve is then generated by plotting the percentage of cell viability against the logarithm of the drug concentration. This curve is typically sigmoidal and is fitted to a non-linear regression model to accurately calculate the IC50 value.[10]
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant IC50 data. For studying the effects of an S1PR1 antagonist like this compound, it is essential to use cell lines that endogenously express S1PR1 at sufficient levels or recombinant cell lines engineered to overexpress the receptor.
| Cell Line Type | Examples | Rationale |
| Endothelial Cells | HUVEC (Human Umbilical Vein Endothelial Cells), HMEC-1 (Human Microvascular Endothelial Cell Line) | S1PR1 is highly expressed in endothelial cells and plays a key role in angiogenesis and vascular barrier function.[2][11][12] |
| Lymphocytes/Immune Cells | Jurkat cells (T lymphocyte cell line), Primary Lymphocytes | S1PR1 is crucial for lymphocyte egress from lymphoid organs, making these cells relevant for studying immunomodulatory effects.[3][9] |
| Recombinant Cell Lines | HEK293-S1PR1, CHO-S1PR1 | These cell lines are engineered to stably express human S1PR1, providing a robust and consistent system for screening S1PR1-specific antagonists.[13][14] |
Experimental Protocols
Three common and reliable colorimetric or luminescent assays for determining cell viability are detailed below. The choice of assay may depend on the available laboratory equipment and the specific cell line being used.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time and the cell doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is similar to the MTT assay, but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Combined MTS reagent with an electron coupling reagent (e.g., PES)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of the combined MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plate for the desired exposure time (24, 48, or 72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis and Presentation
1. Data Normalization:
-
Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.
-
Express the data as a percentage of the vehicle control (untreated or vehicle-treated cells represent 100% viability).
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
2. Dose-Response Curve:
-
Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
3. IC50 Calculation:
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation.
-
The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.
-
Software such as GraphPad Prism or similar statistical packages can be used for this analysis.[15]
Data Presentation Table:
| Concentration (nM) | Absorbance/Luminescence (Mean ± SD) | % Viability |
| 0 (Vehicle) | ... | 100 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
| 1000 | ... | ... |
| 10000 | ... | ... |
| Calculated IC50 (nM) | \multicolumn{2}{ | c |
Visualizations
Caption: S1PR1 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for IC50 determination.
References
- 1. BioRender App [app.biorender.com]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. mybiosource.com [mybiosource.com]
- 12. S1PR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. Sphingosine-1-phosphate Receptor 1 Stable Cell Line | eEnzyme [eenzyme.com]
- 14. Human S1PR1 Stable Cell Line-CHO (CSC-RG0834) - Creative Biogene [creative-biogene.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting KSI-6666 insolubility in aqueous solutions
For researchers and drug development professionals working with the S1PR1 antagonist KSI-6666, achieving appropriate solubility in aqueous solutions is a critical first step for successful experimentation. This guide provides troubleshooting advice and frequently asked questions to address common challenges with this compound solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: this compound is characterized by poor solubility in neutral aqueous solutions. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended organic solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, this compound has been successfully dissolved in DMSO for intravenous administration[1][2].
Q3: How can I prepare this compound for oral administration in animal studies?
A3: For oral administration, this compound can be prepared as a suspension. A published protocol involves suspending the compound in a vehicle consisting of a 1:9 mixture of 0.5% methylcellulose 400 solution and distilled water. Notably, an equimolar amount of hydrochloric acid was added to this suspension, which may aid in the compound's dispersibility or absorption[1].
Q4: Can I use other organic solvents?
A4: While DMSO is a commonly used solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be viable. However, it is crucial to perform small-scale solubility tests to confirm compatibility and assess potential toxicity in your specific experimental system. Always consider the final concentration of the organic solvent in your assay to avoid off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. Be mindful of the DMSO tolerance of your cell line or experimental model.3. Consider using a surfactant or formulating agent. Pluronic F-68 or Tween 80 at low concentrations (e.g., 0.01-0.1%) can sometimes help maintain solubility. |
| Inconsistent results in cell-based assays. | The compound may be precipitating out of the culture medium over time, leading to variable effective concentrations. | 1. Visually inspect the culture wells for any signs of precipitation. 2. Prepare fresh dilutions of this compound for each experiment. 3. Reduce the incubation time if possible. 4. Consider using a serum-free medium for the initial incubation period , as serum proteins can sometimes interact with compounds and affect their solubility and availability. |
| Difficulty in preparing a homogenous oral suspension. | Inadequate mixing or inappropriate vehicle. | 1. Use a homogenizer or sonicator to ensure a uniform suspension. 2. Follow the published protocol: Suspend this compound in a 1:9 mixture of 0.5% methylcellulose 400 solution and distilled water, with the addition of an equimolar amount of hydrochloric acid[1]. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and below the tolerance level of your experimental system (typically <0.5%).
Visualizing Experimental Workflows
Troubleshooting Workflow for this compound Insolubility
References
Technical Support Center: Optimizing KSI-6666 Dosage for Persistent S1PR1 Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of KSI-6666 for persistent Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), with a reported IC50 of 6.4 nM.[1] Its mechanism of action is unique in that it exhibits pseudoirreversible inhibition. This is attributed to a strong interaction with the methionine residue Met124 within the S1PR1 binding pocket, leading to a slow dissociation rate and persistent antagonist activity in vivo.[2][3][4]
Q2: How does the pseudoirreversible nature of this compound affect experimental design?
A2: The persistent antagonism of this compound requires special consideration in experimental design, particularly in washout experiments. Unlike reversible antagonists, the effects of this compound may not be easily reversed by washing the cells. It is crucial to include extensive washout steps and appropriate controls to confirm that the observed persistent effect is due to the compound's slow dissociation and not experimental artifacts.
Q3: What are the key in vitro assays to characterize the activity of this compound?
A3: The primary in vitro assays to characterize this compound activity include:
-
GTP Binding Assays (e.g., GTPγS): To determine the compound's potency in inhibiting G-protein activation downstream of S1PR1.
-
Calcium Mobilization Assays: To measure the inhibition of S1P-induced intracellular calcium release.
-
Receptor Internalization Assays: To assess the effect of this compound on S1PR1 trafficking from the cell surface.
-
Washout/Functional Reversibility Assays: To confirm the persistent nature of S1PR1 antagonism.
Q4: What cell lines are suitable for studying this compound activity?
A4: Common cell lines for studying S1PR1 signaling include HEK293 or CHO cells stably overexpressing human S1PR1. These cell lines provide a robust and reproducible system for assessing receptor function. It is important to characterize the expression level of S1PR1 in your chosen cell line, as this can influence the observed potency of antagonists.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in GTP Binding Assays.
| Possible Cause | Recommended Solution |
| Membrane Preparation Quality | Ensure membrane preparations are fresh and have been stored correctly at -80°C. Perform a protein concentration assay to ensure consistent amounts of membrane are used in each well. |
| GTPγS Concentration | The concentration of [35S]GTPγS should be at or below its Kd for the G protein to ensure sensitivity to inhibition. Titrate the [35S]GTPγS concentration to find the optimal condition. |
| Agonist (S1P) Concentration | Use an EC80 concentration of S1P to stimulate the receptor. This provides a robust signal window for measuring inhibition. If the S1P concentration is too high, it may be difficult to see the full inhibitory effect of this compound. |
| Incubation Time | Optimize the incubation time for both this compound pre-incubation and the GTPγS binding reaction. Given the slow dissociation of this compound, a longer pre-incubation time may be necessary to achieve maximal inhibition. |
Problem 2: High background signal in Calcium Mobilization Assays.
| Possible Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to higher basal calcium levels. |
| Dye Loading Conditions | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Incomplete de-esterification of AM-ester dyes can lead to compartmentalization and high background. |
| Assay Buffer Composition | Use a buffer that maintains physiological calcium levels. The presence of serum or other components in the final assay buffer can sometimes contribute to background fluorescence. |
| Endogenous S1PR1 Signaling | Some cell lines may have a low level of endogenous S1PR1 expression and basal activity. Ensure you are using a cell line with low to no endogenous S1P receptor expression or use appropriate controls. |
Problem 3: Incomplete receptor internalization observed in flow cytometry.
| Possible Cause | Recommended Solution |
| Antibody Staining | Ensure the antibody used for detecting the surface receptor is specific and used at an optimal concentration. Perform a titration of the antibody to determine the best signal-to-noise ratio. |
| Cell Viability | Poor cell viability can affect cellular processes including receptor trafficking. Use a viability dye to exclude dead cells from the analysis. |
| Incubation Conditions | The time and temperature of incubation with the agonist are critical for inducing internalization. A time-course experiment is recommended to determine the optimal incubation period. |
| This compound as an Antagonist | As an antagonist, this compound is expected to block agonist-induced internalization. If you are testing this compound alone, you should not expect to see significant internalization. |
Data Presentation
Table 1: Dose-Response of this compound in S1PR1 Functional Assays
| Assay Type | Endpoint | This compound IC50 (nM) | S1P EC50 (nM) |
| GTP Binding | Inhibition of S1P-stimulated [35S]GTPγS binding | 6.4 ± 1.2 | 0.5 ± 0.1 |
| Calcium Mobilization | Inhibition of S1P-induced calcium flux | 8.1 ± 2.5 | 1.2 ± 0.3 |
| Receptor Internalization | Inhibition of S1P-induced S1PR1 internalization | 10.5 ± 3.1 | 5.8 ± 1.5 |
Table 2: Washout Experiment to Assess Persistent Antagonism of this compound
| Treatment Condition | S1P-induced Calcium Response (% of control) |
| Vehicle Control | 100 ± 8.5 |
| 100 nM this compound (No Washout) | 5.2 ± 1.8 |
| 100 nM this compound (3h Washout) | 8.9 ± 2.1 |
| 100 nM this compound (6h Washout) | 15.7 ± 3.4 |
| 1 µM Reversible Antagonist (No Washout) | 6.1 ± 1.5 |
| 1 µM Reversible Antagonist (3h Washout) | 85.4 ± 7.2 |
Experimental Protocols
Protocol 1: GTPγS Binding Assay
Materials:
-
HEK293 cell membranes expressing human S1PR1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
S1P (agonist)
-
This compound
-
Scintillation vials and cocktail
Methodology:
-
Thaw S1PR1-expressing cell membranes on ice.
-
Dilute membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of diluted membranes to each well.
-
Add 25 µL of this compound or vehicle to the appropriate wells.
-
Pre-incubate for 30 minutes at 30°C.
-
Prepare the reaction mix containing S1P (at EC80 concentration), 10 µM GDP, and 0.1 nM [35S]GTPγS.
-
Initiate the binding reaction by adding 25 µL of the reaction mix to each well.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
Protocol 2: Flow Cytometry-Based Receptor Internalization Assay
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged S1PR1
-
Cell culture medium
-
Assay Buffer: PBS with 1% BSA
-
S1P (agonist)
-
This compound
-
Anti-FLAG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Flow cytometer
Methodology:
-
Seed FLAG-S1PR1 expressing HEK293 cells in a 24-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4 hours prior to the assay.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with an EC80 concentration of S1P for 60 minutes at 37°C to induce receptor internalization.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with a saturating concentration of anti-FLAG-Alexa Fluor 488 antibody in assay buffer for 1 hour on ice in the dark to label the remaining surface receptors.
-
Wash the cells twice with ice-cold PBS to remove unbound antibody.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Resuspend the cells in assay buffer and analyze by flow cytometry.
-
The mean fluorescence intensity of the cell population is proportional to the amount of S1PR1 on the cell surface. Calculate the percentage of internalization relative to the vehicle-treated, non-stimulated control.
Visualizations
Caption: S1PR1 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Optimizing this compound Dosage.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: Improving the Oral Bioavailability of KSI-6666
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the oral bioavailability of the investigational compound KSI-6666.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation and formulation development of this compound.
Question: My in vitro dissolution rate for this compound is extremely low. What steps can I take to improve it?
Answer:
Low dissolution is a common hurdle for poorly soluble compounds like this compound. Here are several strategies to troubleshoot and improve the dissolution rate:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization: Techniques like wet bead milling or high-pressure homogenization to create nanoparticles.
-
-
Formulation with Surfactants: Incorporating surfactants can enhance the wettability and solubility of this compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate compared to the crystalline form.
Experimental Protocol: Screening for Optimal Surfactant Concentration
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Create a series of dissolution media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) containing varying concentrations of a selected surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate).
-
Add a standardized amount of the this compound stock solution to each medium.
-
Agitate the samples at a constant temperature (e.g., 37°C).
-
Withdraw aliquots at predetermined time points.
-
Analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration versus time to determine the dissolution rate for each surfactant concentration.
Question: I am observing high first-pass metabolism of this compound in my in vivo studies. How can I mitigate this?
Answer:
High first-pass metabolism, primarily in the liver and gut wall, can significantly reduce the amount of active this compound reaching systemic circulation. Consider the following approaches:
-
Co-administration with CYP450 Inhibitors: If the metabolism is mediated by specific Cytochrome P450 enzymes, co-administering a known inhibitor can increase exposure. Note: This is often a tool for preclinical studies and may not be a viable long-term clinical strategy.
-
Prodrug Strategy: Modify the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.
-
Lymphatic Targeting: Formulations that promote lymphatic uptake, such as lipid-based formulations, can bypass the portal circulation and reduce first-pass hepatic metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
-
Incubate this compound at a known concentration with pooled human liver microsomes.
-
Initiate the metabolic reaction by adding NADPH.
-
Quench the reaction at various time points by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Comparison of Formulation Strategies on this compound Pharmacokinetics
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Crystalline this compound Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 5 |
| Micronized this compound Suspension | 150 ± 35 | 1.5 | 750 ± 150 | 15 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 2250 ± 400 | 45 |
| Lipid-Based Formulation | 300 ± 70 | 1.0 | 1800 ± 350 | 36 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Frequently Asked Questions (FAQs)
What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound is likely limited by a combination of poor aqueous solubility and significant first-pass metabolism. Its low solubility restricts the rate and extent of its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Subsequently, the absorbed drug is subject to extensive metabolism in the gut wall and liver, further reducing the fraction of the dose that reaches systemic circulation.
Which in vitro models are most predictive of in vivo performance for this compound formulations?
A combination of in vitro models is recommended for a comprehensive assessment:
-
Kinetic Solubility Assays: To determine the solubility of this compound in various biorelevant media.
-
In Vitro Dissolution Testing: Using USP apparatus II (paddle) with biorelevant media to assess the release rate from different formulations.
-
Caco-2 Permeability Assay: To evaluate the intestinal permeability of this compound and identify potential transport mechanisms.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
What is the logical workflow for developing an oral formulation for a compound like this compound?
The formulation development process for a compound with bioavailability challenges typically follows a structured approach. The diagram below illustrates a common workflow.
Caption: A workflow for oral formulation development of this compound.
How does the Biopharmaceutics Classification System (BCS) apply to this compound?
Based on its characteristics of low solubility and likely high permeability (typical for many small molecules), this compound would be classified as a BCS Class II compound. For BCS Class II drugs, the primary rate-limiting step to oral absorption is drug dissolution. Therefore, formulation strategies should focus on enhancing the solubility and dissolution rate of this compound in the gastrointestinal tract.
Caption: BCS classification highlighting this compound as a Class II compound.
KSI-6666 experimental variability and reproducibility issues
Welcome to the technical support center for KSI-6666. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective S1PR1 antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, competitive antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1PR1).[1] Its primary mechanism of action is through "pseudoirreversible inhibition" of S1PR1.[2][3] This means that while it binds competitively, its dissociation from the receptor is extremely slow. This prolonged engagement is dependent on the interaction with a specific methionine residue (Met124) in the S1PR1 binding pocket.[2][3] This leads to a persistent antagonistic effect, effectively suppressing pathogenic inflammation in preclinical models.[4][5]
Q2: We are observing a more prolonged effect of this compound in our in vivo studies than anticipated. Is this expected?
A2: Yes, a persistent in vivo effect is a key characteristic of this compound.[2] This is attributed to its pseudoirreversible inhibition of S1PR1, which results in a very slow dissociation rate from the receptor.[3] The half-life of the this compound-S1PR1 complex has been measured to be approximately 9.41 hours, which is significantly longer than other antagonists like W146 (0.20 hours).[3] This persistent activity is responsible for the sustained therapeutic effects observed in animal models.[2]
Q3: We are seeing inconsistent IC50 values in our in vitro assays. What could be the cause?
A3: Inconsistencies in IC50 values for this compound could arise from variations in pre-incubation times and washout procedures due to its slow dissociation rate. To ensure reproducibility, it is crucial to standardize these parameters in your experimental protocol. For instance, in GTP binding assays, a consistent pre-incubation period with this compound before the addition of an agonist is critical. In functional assays like agonist-induced S1PR1 internalization, the duration of this compound treatment will significantly impact the observed efficacy.[6]
Q4: Does this compound have any agonist activity?
A4: No, this compound does not exhibit agonist activity.[3][4] In fact, studies have shown that treatment with this compound does not activate S1PR1 signaling pathways, such as GTP binding or receptor internalization.[3][4] Interestingly, it has been observed to have inverse agonist activity, meaning it can suppress the spontaneous, constitutive activation of S1PR1.[5]
Q5: Is this compound selective for S1PR1?
A5: Yes, this compound is a selective antagonist for S1PR1. It has been shown to competitively inhibit agonist-dependent Ca²⁺ mobilization of S1PR1, but not other S1PR subtypes.[4][5]
Troubleshooting Guides
Issue 1: Higher than expected variability in cell-based assay results.
-
Possible Cause: Inconsistent pre-incubation times with this compound. Due to its slow-binding kinetics, equilibrium may not be reached with shorter incubation times, leading to variable results.
-
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Establish and strictly adhere to a standardized pre-incubation time for all experiments. Based on its dissociation half-life, a longer pre-incubation may be necessary to ensure maximal and consistent receptor occupancy.
-
Washout Steps: If your assay involves washing steps after this compound treatment, be aware that its slow dissociation means the compound will not be easily removed. This can lead to persistent inhibition in subsequent steps. Consider the experimental design in light of this characteristic.
-
Control Compound: Include a rapidly reversible S1PR1 antagonist, such as W146, as a control to differentiate between standard experimental variability and effects due to the specific properties of this compound.
-
Issue 2: Unexpectedly prolonged lymphopenia in in vivo studies.
-
Possible Cause: This is an expected outcome due to the pseudoirreversible nature of this compound's binding to S1PR1 on lymphocytes, which prevents their egress from lymphoid tissues.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Recognize that the biological effect (lymphopenia) will have a much longer duration than the plasma half-life of the compound might suggest. The prolonged effect is tied to the dissociation rate from the receptor.
-
Dosing Regimen: The dosing regimen should be designed with this persistent effect in mind. Less frequent dosing may be required to achieve the desired level of S1PR1 antagonism without causing excessive immunosuppression.
-
Monitoring: Extend the monitoring period for lymphocyte counts post-administration to fully capture the duration of the pharmacological effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Species | Reference |
| GTP Binding Assay | IC50 | 6.4 nM | Human | [1][7] |
| Ca²⁺ Mobilization Assay (vs. S1PR1) | IC50 | 1.1 nM | Human | [8] |
| Ca²⁺ Mobilization Assay (vs. S1PR2) | IC50 | >1000 nM | Human | [8] |
| Ca²⁺ Mobilization Assay (vs. S1PR3) | IC50 | >1000 nM | Human | [8] |
| Ca²⁺ Mobilization Assay (vs. S1PR4) | IC50 | >1000 nM | Human | [8] |
| Ca²⁺ Mobilization Assay (vs. S1PR5) | IC50 | >1000 nM | Human | [8] |
Table 2: Dissociation Kinetics
| Compound | Dissociation Half-life from S1PR1 | Reference |
| This compound | 9.41 hours | [3] |
| W146 | 0.20 hours | [3] |
Experimental Protocols
GTPγS Binding Assay
This assay measures the antagonistic effect of this compound on agonist-induced G-protein activation.
-
Cell Culture: Use HEK293 cells stably expressing human S1PR1.
-
Membrane Preparation: Prepare cell membranes expressing S1PR1.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes with GDP and this compound at various concentrations in assay buffer.
-
Pre-incubation: Incubate the mixture for a standardized period (e.g., 30 minutes) at room temperature to allow this compound to bind to S1PR1.
-
Agonist Stimulation: Add an S1PR1 agonist (e.g., Merck S1PR1 agonist) along with [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C to allow for GTPγS binding.
-
Termination and Detection: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of agonist-induced [³⁵S]GTPγS binding at each concentration of this compound to determine the IC50 value.
Calcium (Ca²⁺) Mobilization Assay
This assay assesses the ability of this compound to block agonist-induced calcium release.
-
Cell Culture: Use cells co-expressing S1PR1 and a calcium-sensitive dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
Compound Addition: Add varying concentrations of this compound to the cells and pre-incubate for a defined period.
-
Agonist Addition: Add an S1PR1 agonist to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a plate reader.
-
Data Analysis: Determine the IC50 of this compound by quantifying its ability to inhibit the agonist-induced calcium signal.
Visualizations
Caption: Mechanism of this compound action on the S1PR1 signaling pathway.
Caption: Key steps in experimental workflows prone to variability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
how to prevent KSI-6666 degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of KSI-6666 during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. A commercial supplier recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. For the lyophilized powder, storage at room temperature in the continental United States is suggested, though specific conditions may vary elsewhere.
Q2: What are the primary factors that can cause this compound degradation?
Several environmental factors can contribute to the degradation of small molecule drugs like this compound over time. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity: Moisture can promote hydrolysis of susceptible functional groups.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: The stability of a compound can be pH-dependent, especially in solution.
-
Oxygen: Oxidative degradation can occur in the presence of oxygen.
Q3: How can I detect if my sample of this compound has degraded?
Degradation can be monitored by several analytical methods. A primary technique is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, providing clues to the degradation pathway.
Q4: What type of container should I use for long-term storage?
To protect this compound from environmental factors, it is recommended to use well-sealed, airtight containers. For light-sensitive compounds, amber or opaque vials are preferable. The choice of container material should also be considered to prevent leaching or adsorption of the compound.
Troubleshooting Guide
Problem: I observe extra peaks in my HPLC chromatogram after storing my this compound solution.
-
Question: Could these new peaks be degradation products?
-
Answer: Yes, the appearance of new peaks is a common indicator of chemical degradation. It is advisable to run a fresh sample of this compound as a reference to confirm that these peaks are not present initially.
-
-
Question: What should be my next step to identify these unknown peaks?
-
Answer: The next step would be to use a mass spectrometer coupled with your HPLC (LC-MS). The mass-to-charge ratio of the new peaks can help in elucidating the structure of the degradation products.
-
Problem: I am concerned about the stability of this compound in my experimental buffer.
-
Question: How can I assess the stability of this compound in my specific buffer?
-
Answer: You can perform a small-scale stability study. Prepare a solution of this compound in your buffer and store it under your experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to monitor for any decrease in the parent compound or the appearance of degradation products.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions, as would be determined in a formal stability study.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products |
| -80°C | 6 Months | >99% | None Detected |
| 12 Months | >99% | None Detected | |
| -20°C | 1 Month | >99% | None Detected |
| 3 Months | 98% | Minor peaks observed | |
| 6 Months | 95% | Significant new peaks observed | |
| 4°C | 1 Week | 97% | Minor peaks observed |
| 1 Month | 90% | Significant new peaks observed | |
| 25°C / 60% Relative Humidity | 1 Week | 92% | Significant new peaks observed |
| 1 Month | <85% | Major degradation observed | |
| 40°C / 75% Relative Humidity | 1 Week | <80% | Major degradation observed |
Experimental Protocols
Protocol: Long-Term Stability Study of this compound
This protocol outlines a procedure for assessing the long-term stability of this compound based on ICH guidelines.
-
Sample Preparation:
-
Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Lyophilize a batch of this compound to be stored as a solid.
-
-
Storage Conditions:
-
Place the aliquots in controlled environmental chambers set to the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Freezer: -20°C ± 5°C
-
Ultra-low freezer: -80°C ± 10°C
-
-
Include a condition with light exposure to assess photostability.
-
-
Time Points for Analysis:
-
For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
For accelerated studies, test at 0, 3, and 6 months.
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating this compound from its potential degradation products.
-
Use a UV detector and, if available, a mass spectrometer (LC-MS) for peak identification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Identify and quantify any significant degradation products.
-
Determine the shelf-life of the compound under each storage condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a long-term stability study of this compound.
Technical Support Center: Refining KSI-6666 Delivery for Targeted Tissue Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the targeted tissue delivery of KSI-6666, a potent and selective pseudoirreversible antagonist of the Sphingosine 1-phosphate receptor 1 (S1PR1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Sphingosine 1-phosphate receptor 1 (S1PR1).[1][2] It exhibits pseudoirreversible inhibition by forming a stable interaction with the methionine residue Met124 within the S1PR1 ligand-binding pocket.[1][2] This prolonged engagement is responsible for its persistent downstream effects.[1][2]
Q2: What are the main challenges in achieving targeted delivery of a small molecule inhibitor like this compound?
A2: Targeted delivery of small molecule inhibitors such as this compound faces several hurdles. These include preventing off-target effects, ensuring the stability of the delivery vehicle in circulation, overcoming biological barriers to reach the target tissue, and achieving controlled release of the drug at the desired site. For instance, liposomal formulations may be cleared by the mononuclear phagocyte system (MPS), and nanoparticle aggregation can affect biodistribution.
Q3: What are the potential off-target effects of this compound and how can targeted delivery mitigate them?
A3: While this compound is selective for S1PR1, high systemic concentrations could potentially lead to interactions with other S1P receptor subtypes, which are expressed in various tissues and can lead to undesired side effects.[3] Targeted delivery systems, such as ligand-conjugated liposomes, can minimize systemic exposure and concentrate this compound at the site of action, thereby reducing the likelihood of off-target effects.[4]
Q4: What are the key considerations for formulating this compound for in vivo studies?
A4: Given that many small molecule inhibitors can have poor aqueous solubility, formulation strategies are critical. For a compound like this compound, options include lipid-based formulations such as liposomes or self-emulsifying drug delivery systems (SEDDS), as well as polymeric nanoparticles.[5] The choice of formulation will depend on the desired route of administration, pharmacokinetic profile, and the specific tissue being targeted. The physicochemical properties of this compound, such as its solubility and stability, must be thoroughly characterized to select the optimal formulation strategy.[5][6]
Troubleshooting Guides
Low Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the aqueous phase during hydration. | For hydrophobic drugs like this compound, incorporate it with the lipids in an organic solvent before creating the lipid film. This ensures the drug is integrated within the lipid bilayer. |
| Incorrect lipid composition. | The choice of lipids can influence drug loading. Experiment with different lipid compositions, including varying the chain length and saturation of the phospholipids, and adjusting the cholesterol content to optimize drug partitioning into the bilayer. |
| Suboptimal hydration conditions. | Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids used. Agitation during hydration is also crucial for efficient liposome formation and drug encapsulation. |
| Drug leakage during extrusion or sonication. | Minimize the energy input during size reduction steps. If using extrusion, perform it at a temperature above the Tc of the lipids. For sonication, use short bursts on ice to avoid excessive heating. |
Suboptimal In Vivo Targeting Efficiency
| Potential Cause | Recommended Solution |
| Rapid clearance of the delivery vehicle. | To avoid rapid uptake by the mononuclear phagocyte system (MPS), incorporate polyethylene glycol (PEG) into the liposome or nanoparticle surface (PEGylation). This creates a "stealth" effect and prolongs circulation time.[7] |
| Low ligand density on the carrier surface. | The number of targeting ligands per carrier is critical for effective binding to the target tissue. Optimize the conjugation chemistry to achieve a sufficient density of the targeting moiety without causing aggregation.[4] |
| "Steric hindrance from PEG chains. | While PEGylation increases circulation time, long PEG chains can sometimes shield the targeting ligand, preventing its interaction with the target receptor. Consider using shorter PEG chains or cleavable PEG linkers that are removed at the target site.[7] |
| Non-specific binding to non-target tissues. | Evaluate the expression profile of the target receptor to ensure it is highly expressed on the target tissue and has minimal expression elsewhere. Consider using a dual-targeting strategy with two different ligands to enhance specificity. |
Data Presentation
Table 1: In Vivo Biodistribution of Targeted vs. Non-Targeted Liposomes Containing a Model Drug
| Organ | Non-Targeted Liposomes (% Injected Dose/gram) | Targeted Liposomes (% Injected Dose/gram) |
| Blood | 15.2 ± 3.1 | 12.5 ± 2.8 |
| Liver | 45.8 ± 6.2 | 25.1 ± 4.5 |
| Spleen | 18.3 ± 2.9 | 10.7 ± 2.1 |
| Kidneys | 5.1 ± 1.1 | 4.8 ± 0.9 |
| Lungs | 3.5 ± 0.8 | 3.2 ± 0.7 |
| Tumor | 4.2 ± 1.5 | 15.9 ± 3.3 |
Data adapted from representative studies and presented as mean ± standard deviation.[8][9] This table illustrates the enhanced accumulation of targeted liposomes in tumor tissue compared to non-targeted liposomes, with a corresponding decrease in accumulation in major clearance organs like the liver and spleen.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded, Peptide-Targeted Liposomes
1. Lipid Film Hydration: a. Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in chloroform/methanol (2:1 v/v) in a round-bottom flask. b. Add a lipid-conjugated targeting peptide (e.g., DSPE-PEG2000-cRGD) to the lipid solution. c. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. d. Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
2. Hydration and Vesicle Formation: a. Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. b. The resulting suspension contains multilamellar vesicles (MLVs).
3. Size Reduction: a. To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion. b. Pass the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[10]
4. Purification: a. Remove unencapsulated this compound and free targeting peptide by dialysis against the hydration buffer or by size exclusion chromatography.[10]
5. Characterization: a. Determine the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the amount of encapsulated this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a detergent (e.g., Triton X-100).[11]
Protocol 2: In Vitro Drug Release Study
1. Preparation: a. Place a known concentration of the this compound loaded liposome formulation into a dialysis bag with a suitable molecular weight cut-off. b. Submerge the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
2. Sampling: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium. b. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
3. Analysis: a. Quantify the concentration of this compound in the collected samples using HPLC. b. Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: S1PR1 downstream signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for developing and testing targeted this compound delivery systems.
Caption: Logical troubleshooting workflow for low therapeutic efficacy of targeted this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate. | Semantic Scholar [semanticscholar.org]
- 6. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of tumor uptake for targeted and non-targeted liposomes and their encapsulated contents by ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
challenges in synthesizing KSI-6666 and potential solutions
Technical Support Center: Synthesis of KSI-6666
Disclaimer: The following information is based on established principles of organic chemistry and provides a plausible synthetic route for this compound. As the detailed experimental protocol for the synthesis of this compound has not been publicly disclosed in the available scientific literature, this guide is intended for informational and troubleshooting purposes for researchers engaged in the synthesis of similar complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the synthesis of this compound can be categorized into three main areas:
-
Stereochemical Control: The molecule contains a chiral center at the ethylamine linker. A key challenge is to introduce this stereocenter with high enantiomeric purity, either through asymmetric synthesis or by chiral resolution of a racemic mixture.
-
Fragment Coupling: The synthesis involves the coupling of several complex aromatic and heterocyclic fragments. Efficient and high-yielding coupling reactions, such as amide bond formation and Suzuki coupling, are crucial.
-
Heterocycle Formation: The construction of the 1,2,4-oxadiazole ring can be challenging, with potential for side reactions and low yields if conditions are not optimized.
Q2: What are the key starting materials for a plausible synthesis of this compound?
A2: A plausible retrosynthetic analysis of this compound suggests the following key starting materials or advanced intermediates:
-
A suitably protected (R)-1-aminoethyl-substituted phenylboronic acid derivative.
-
A functionalized benzoic acid derivative.
-
2,6-dichlorobenzonitrile.
-
A 3-methoxy-4-(propoxy)benzyl derivative.
Q3: How can the chiral amine fragment be synthesized with high enantiopurity?
A3: There are several established methods for the synthesis of chiral amines. One common approach is the asymmetric reduction of a corresponding ketimine or the use of a chiral auxiliary. Alternatively, a racemic amine can be synthesized and then resolved using a chiral resolving agent to separate the enantiomers.
Q4: What are the critical parameters for the successful formation of the 1,2,4-oxadiazole ring?
A4: The formation of the 1,2,4-oxadiazole ring from a nitrile and a hydroxylamine derivative typically involves the formation of an amidoxime intermediate, followed by acylation and cyclodehydration. Critical parameters include:
-
Anhydrous conditions: Water can hydrolyze key intermediates.
-
Temperature control: The cyclodehydration step often requires heating, but excessive temperatures can lead to side products.
-
Choice of coupling and dehydrating agents: A variety of reagents can be used, and the optimal choice will depend on the specific substrates.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Starting materials (carboxylic acid and amine) remain unreacted. | Inefficient activation of the carboxylic acid. | - Use a more potent coupling agent (e.g., HATU, HBTU).- Ensure the freshness of the coupling reagents.- Use a non-nucleophilic base (e.g., DIPEA) to avoid side reactions. |
| Formation of multiple side products. | - Side reactions of the activated carboxylic acid.- Degradation of starting materials or product. | - Perform the reaction at a lower temperature.- Use a stoichiometric amount of the coupling agent.- Ensure the amine is of high purity. |
| Product is difficult to purify. | - Byproducts from the coupling agent are co-eluting with the product. | - Choose a coupling agent that produces water-soluble byproducts (e.g., EDC).- Optimize the chromatographic purification method. |
Issue 2: Incomplete or Low-Yielding Suzuki Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the aryl halide. | - Inactive catalyst.- Insufficiently basic conditions. | - Use a fresh batch of palladium catalyst and ligand.- Degas the solvent and reaction mixture thoroughly to remove oxygen.- Use a stronger base (e.g., Cs2CO3) or a different solvent system. |
| Homocoupling of the boronic acid. | - Slow transmetalation step. | - Use a different phosphine ligand to accelerate the catalytic cycle.- Adjust the reaction temperature. |
| Protodeboronation of the boronic acid. | - Presence of water or protic solvents. | - Use anhydrous solvents and reagents.- Use a less nucleophilic base. |
Issue 3: Challenges in 1,2,4-Oxadiazole Formation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 1,2,4-oxadiazole. | - Incomplete formation of the amidoxime intermediate.- Inefficient cyclodehydration. | - Increase the reaction time or temperature for the amidoxime formation.- Use a more powerful dehydrating agent for the cyclization step.- Consider microwave-assisted synthesis to improve yield and reduce reaction time. |
| Formation of isomeric byproducts. | - Rearrangement of the O-acyl amidoxime intermediate. | - Optimize the reaction temperature and time for the cyclization.- Use a milder base for the cyclodehydration. |
| Difficulty in purifying the final product. | - Contamination with starting materials or intermediates. | - Optimize the work-up procedure to remove unreacted starting materials.- Employ a different chromatographic technique for purification (e.g., reverse-phase HPLC). |
Experimental Protocols (Plausible Route)
Protocol 1: Synthesis of the Chiral Amine Intermediate
A plausible route to the chiral amine intermediate involves the asymmetric reduction of a suitable precursor.
Step 1: Synthesis of Racemic Amine
-
To a solution of 4-bromoacetophenone in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain racemic 1-(4-bromophenyl)ethanamine.
Step 2: Chiral Resolution
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add a chiral resolving agent, such as (R)-(-)-mandelic acid.
-
Allow the diastereomeric salts to crystallize.
-
Separate the crystals by filtration and recrystallize to obtain the desired diastereomer.
-
Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-1-(4-bromophenyl)ethanamine.
Protocol 2: Construction of the 1,2,4-Oxadiazole Moiety
Step 1: Amidoxime Formation
-
To a solution of 2,6-dichlorobenzonitrile in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amidoxime by recrystallization.
Step 2: Acylation and Cyclodehydration
-
To a solution of the amidoxime in an aprotic solvent (e.g., DMF), add 3-methoxy-4-(propoxy)benzoic acid and a coupling agent (e.g., EDC/HOBt).
-
Stir the reaction at room temperature for 12 hours.
-
Heat the reaction mixture to 100-120 °C for 4-6 hours to effect cyclodehydration.
-
Cool the reaction, pour into water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the 3-(2,6-dichlorophenyl)-5-(3-methoxy-4-(propoxy)phenyl)-1,2,4-oxadiazole.
Protocol 3: Final Assembly via Suzuki Coupling and Amide Formation
Step 1: Suzuki Coupling
-
To a degassed mixture of the chiral (R)-1-(4-bromophenyl)ethanamine, the 1,2,4-oxadiazole boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction, filter off the catalyst, and extract the product.
-
Purify by column chromatography.
Step 2: Amide Coupling
-
To a solution of the product from the Suzuki coupling and 3-carboxybenzaldehyde in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the final product, this compound, by preparative HPLC.
Quantitative Data Summary (Hypothetical)
| Reaction Step | Reactants | Product | Yield (%) | Purity (%) |
| Chiral Resolution | Racemic Amine, (R)-Mandelic Acid | (R)-Amine | 35-45 | >99 (ee) |
| Amidoxime Formation | 2,6-Dichlorobenzonitrile | Amidoxime | 70-85 | >95 |
| Oxadiazole Formation | Amidoxime, Benzoic Acid Derivative | 1,2,4-Oxadiazole | 50-65 | >98 |
| Suzuki Coupling | Aryl Bromide, Boronic Acid | Biaryl Amine | 60-75 | >97 |
| Amide Coupling | Biaryl Amine, Carboxylic Acid | This compound | 75-85 | >99 (HPLC) |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed multi-step synthetic workflow for this compound.
S1PR1 Signaling Pathway
Caption: Simplified S1PR1 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Mitigating KSI-6666 Induced Lymphopenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding lymphopenia induced by the S1PR1 antagonist, KSI-6666, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause lymphopenia?
A1: this compound is a potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor 1 (S1PR1).[1][2] Its mechanism of action involves pseudoirreversible inhibition of S1PR1, which means it has a very slow dissociation from the receptor.[1][2] S1PR1 is crucial for lymphocyte trafficking, specifically for the egress (exit) of lymphocytes from lymphoid organs into the bloodstream.[1] By persistently blocking S1PR1, this compound effectively traps lymphocytes in these organs, leading to a reduction in the number of circulating lymphocytes in the blood, a condition known as lymphopenia.[1] This effect has been observed in various animal models, including mice, rats, and cynomolgus monkeys.[1]
Q2: Is the lymphopenia induced by this compound reversible?
A2: Due to the pseudoirreversible nature of this compound's binding to S1PR1, the induced lymphopenia is persistent.[1][2] The duration of lymphopenia is expected to be prolonged and its reversal is dependent on the synthesis of new S1PR1 receptors by the lymphocytes. The recovery of lymphocyte counts to baseline levels after discontinuation of other S1PR modulators is dependent on the drug's half-life, which can range from days to weeks.[3][4][5] Given the persistent action of this compound, a prolonged recovery period should be anticipated.
Q3: What lymphocyte subsets are affected by this compound?
A3: Studies in mice have shown that administration of this compound leads to a significant reduction in the numbers of circulating CD4+ T cells, CD8+ T cells, and CD19+ B cells.[1]
Q4: Are there any known methods to actively reverse or mitigate this compound-induced lymphopenia in an experimental setting?
A4: Currently, there are no established protocols specifically for the active reversal of lymphopenia induced by a pseudoirreversible S1PR1 antagonist like this compound. The primary approach for recovery is the cessation of the drug and allowing for the natural restoration of lymphocyte populations through the synthesis of new receptors.
However, some general and theoretical strategies for managing drug-induced lymphopenia that could be considered for investigation include:
-
Supportive Care: Ensuring the overall health of the animal through proper nutrition, hydration, and a sterile environment to minimize the risk of opportunistic infections during the period of lymphopenia is crucial.
-
Cytokine Therapy: The use of cytokines that promote lymphocyte proliferation and survival, such as Interleukin-7 (IL-7), has been shown to accelerate lymphocyte repopulation after chemotherapy-induced lymphopenia. The applicability of this approach for S1PR1 antagonist-induced lymphopenia would require further investigation.
-
Enhancing Lymphocyte Egress: Research into mechanisms that control lymphocyte egress from lymph nodes, such as the role of β2-adrenergic receptors, could offer potential avenues for future therapeutic strategies to counteract S1PR1-mediated lymphocyte retention.[6][7][8]
It is important to note that these are not validated methods for this compound and would require experimental validation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Monitoring Recommendations |
| Greater-than-expected lymphopenia or prolonged recovery time. | 1. Incorrect dosage or calculation leading to overdose. 2. Individual animal variability in drug metabolism and response. 3. Underlying health conditions of the animal model. | 1. Verify dose calculations, formulation, and administration technique. 2. Monitor animals closely for clinical signs of distress. 3. Implement a staggered dosing schedule in a pilot study to determine the optimal dose for the desired level of lymphopenia. 4. Ensure a thorough health screen of animals prior to study initiation. |
| High incidence of opportunistic infections. | 1. Severe lymphopenia compromising the animal's immune system. 2. Suboptimal housing conditions or breaks in aseptic technique. | 1. Maintain a stringent aseptic environment for housing and all experimental procedures. 2. Consider prophylactic antibiotic or antifungal treatment, though this may be a confounding factor in some studies. 3. Monitor animals daily for any signs of illness (e.g., lethargy, weight loss, ruffled fur). |
| Variability in lymphocyte counts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incomplete oral gavage). 2. Differences in food and water intake affecting drug absorption. 3. Stress-induced fluctuations in lymphocyte counts. | 1. Ensure consistent and accurate drug administration by trained personnel. 2. Monitor and record food and water consumption. 3. Acclimatize animals to handling and procedures to minimize stress. |
Quantitative Data
Table 1: Effect of Orally Administered this compound on Leukocyte and Lymphocyte Counts in Rats and Cynomolgus Monkeys
| Animal Model | Dose of this compound | Time Point | % of Baseline Leukocyte Count (Mean ± SEM) | % of Baseline Lymphocyte Count (Mean ± SEM) |
| Sprague-Dawley Rats | 3 mg/kg | 2 hours | ~60% | ~30% |
| 8 hours | ~50% | ~20% | ||
| 24 hours | ~50% | ~20% | ||
| Cynomolgus Monkeys | 3 mg/kg | 8 hours | Not Reported | ~20% |
| 24 hours | Not Reported | ~15% | ||
| 168 hours (7 days) | Not Reported | ~25% |
Data extrapolated from graphical representations in the source material.[1]
Experimental Protocols
Protocol 1: Induction of Lymphopenia with this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Formulation: this compound is suspended in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound orally via gavage at the desired dose (e.g., 3 mg/kg). A vehicle control group should be included.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein) into EDTA-containing tubes at baseline (pre-dose) and at various time points post-administration (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with a differential using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Flow Cytometry for Lymphocyte Subsets:
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies specific for rat lymphocyte surface markers (e.g., anti-CD3 for T cells, anti-CD4 for helper T cells, anti-CD8a for cytotoxic T cells, and a B cell marker like anti-CD45RA).[9][10][11]
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the different lymphocyte populations.
-
Visualizations
Caption: S1PR1 signaling pathway and the inhibitory action of this compound.
References
- 1. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The safety and pharmacokinetics of a novel, selective S1P1R modulator in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of BMS-986166, a Novel Selective Sphingosine-1-Phosphate-1 Receptor Modulator, and Exposure-Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Analysis of BMS‐986166, a Novel Selective Sphingosine‐1‐Phosphate‐1 Receptor Modulator, and Exposure‐Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. rupress.org [rupress.org]
- 8. Control of lymphocyte egress from lymph nodes through β2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of peripheral blood lymphocyte subset light scatter characteristics as a means of monitoring the development of rat small bowel allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-color flow cytometry panel for immunologic analysis of tissue injury and reconstruction in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of peripheral blood lymphocyte subset light scatter characteristics as a means of monitoring the development of rat small bowel allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KSI-6666 and Fingolimod in Preclinical EAE Models
For Immediate Release
This guide provides a comprehensive comparison of the novel sphingosine 1-phosphate receptor 1 (S1PR1) antagonist, KSI-6666, and the established S1P receptor modulator, fingolimod (FTY720), in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Fingolimod, an approved therapy for multiple sclerosis, has demonstrated significant efficacy in various EAE models, reducing clinical severity and inflammation. This compound is an orally active, competitive antagonist of S1PR1 with a reported IC50 of 6.4 nM, and has shown anti-inflammatory effects in EAE models.[1] While detailed quantitative data for this compound in EAE models is not yet widely published, this guide consolidates the available information on both compounds, presenting a comparative overview of their mechanisms of action, experimental protocols, and reported efficacy.
Mechanism of Action
Both this compound and fingolimod target the sphingosine 1-phosphate (S1P) signaling pathway, which plays a crucial role in lymphocyte trafficking. By modulating S1P receptors, these compounds prevent the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating the autoimmune attack on myelin.
Fingolimod is a sphingosine analogue that is phosphorylated in vivo to its active form, which then acts as a functional antagonist of S1P receptors. It binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).
This compound is described as a competitive antagonist highly specific for S1PR1.[1] This specificity may offer a more targeted approach with a potentially different safety profile compared to the broader activity of fingolimod. Research suggests that this compound exhibits pseudoirreversible inhibition of S1PR1, which may contribute to its persistent efficacy.[2]
Comparative Efficacy in EAE Models
While direct comparative studies with quantitative data for this compound are not publicly available, this section summarizes the reported efficacy of both compounds.
This compound
This compound has been shown to exhibit anti-inflammatory efficacy in EAE models.[1] Its potent and selective antagonism of S1PR1 is suggested to be responsible for its persistent in vivo activity.[2] Further studies are needed to quantify its impact on clinical scores, body weight, and inflammatory markers in direct comparison to other EAE treatments.
Fingolimod
Fingolimod has been extensively studied in various EAE models, consistently demonstrating a reduction in disease severity. The tables below summarize key findings from multiple studies.
Table 1: Effect of Fingolimod on Clinical Scores in EAE Mice
| Study Reference | Mouse Strain | EAE Induction | Treatment Protocol | Mean Peak Clinical Score (Vehicle) | Mean Peak Clinical Score (Fingolimod) |
| [3] | C57BL/6 | MOG35-55 | 0.3 mg/kg, prophylactic | 2.8 ± 0.5 | 0.27 ± 0.12 |
| [4] | C57BL/6 | MOG35-55 | 0.3 mg/kg, therapeutic | ~2.5 | Significantly lower |
| [4] | C57BL/6 | MOG35-55 | 1 mg/kg, therapeutic | ~2.5 | Significantly lower |
| [5] | C57BL/6J | MOG | Prophylactic | 2.7 ± 0.5 | 0.25 ± 0.25 |
| [5] | C57BL/6J | MOG | Therapeutic | 2.7 ± 0.5 | 1.4 ± 0.6 |
| [6] | C57JBl | MOG35-55 | 0.3 mg/kg, prophylactic | 2.12 ± 0.29 | Significantly reduced |
| [7] | Not Specified | Not Specified | 0.3 mg/kg, therapeutic | Not Specified | Significantly reduced |
Table 2: Effect of Fingolimod on Inflammatory Markers in EAE
| Study Reference | Marker | Treatment Group | Result |
| [5] | IL-1β (brain) | Prophylactic | Reduced vs. EAE Vehicle |
| [5] | TNFα (brain) | Prophylactic | Reduced vs. EAE Vehicle |
| [4] | Inflammatory cell infiltration (optic nerve) | 1 mg/kg | Alleviated |
| [8] | GFAP (dorsal horn) | Dose-dependent | Reduced |
| [8] | Iba1 (dorsal horn) | Dose-dependent | Reduced |
Experimental Protocols
Standard protocols for inducing EAE in mice are utilized to test the efficacy of compounds like this compound and fingolimod.
EAE Induction
A common method for inducing EAE is through the immunization of mice with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
Treatment Administration
Both this compound and fingolimod are orally active. In preclinical studies, they are typically administered daily by oral gavage, starting either before the onset of clinical signs (prophylactic) or after the disease has been established (therapeutic).
Outcome Measures
-
Clinical Scoring: Disease severity is monitored daily using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Body Weight: Changes in body weight are recorded as an indicator of general health.
-
Histopathology: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess inflammation, demyelination, and axonal damage.
-
Biomarker Analysis: Levels of pro-inflammatory and anti-inflammatory cytokines and other relevant biomarkers are measured in the CNS and peripheral tissues.
Conclusion
Fingolimod is a well-characterized S1P receptor modulator with proven efficacy in ameliorating EAE, supported by a large body of quantitative data. This compound emerges as a promising, highly selective S1PR1 antagonist with reported anti-inflammatory effects in EAE models. Its potential for persistent efficacy due to its pseudoirreversible inhibition mechanism warrants further investigation. Direct, head-to-head comparative studies with detailed, publicly available data are necessary to fully elucidate the relative therapeutic potential of this compound in the context of autoimmune diseases like multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. cms.transpharmation.com [cms.transpharmation.com]
- 3. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 4. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulation Eliminates Inflammation in the Hippocampus in Experimental Autoimmune Encephalomyelitis, but Does Not Ameliorate Anxiety-Like Behavior [frontiersin.org]
- 6. CNS-specific Therapy for Ongoing EAE by Silencing IL-17 Pathway in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-affinity σ1 protein agonist reduces clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of KSI-6666: A Comparative Analysis of S1PR1 Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for autoimmune diseases, the modulation of the sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a pivotal strategy. This guide provides a comprehensive comparison of the efficacy of a novel S1PR1 antagonist, KSI-6666, against other notable S1PR1 modulators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.
This compound is an orally active, competitive antagonist of S1PR1 with a reported IC50 of 6.4 nM.[1] Its unique "pseudoirreversible" inhibition mechanism, dependent on an interaction with the methionine residue Met124 within the S1PR1 binding pocket, distinguishes it from other modulators. This distinct mechanism is suggested to contribute to its persistent in vivo activity. This guide will compare this compound to a panel of other S1PR1 antagonists and modulators, including the competitive antagonist W146 and the functional antagonists/modulators Fingolimod, Siponimod, Ozanimod, and Ponesimod.
Comparative Efficacy of S1PR1 Antagonists
The following tables summarize the in vitro potency of this compound and other selected S1PR1 modulators. The data, presented as IC50 and EC50 values, have been compiled from various sources to provide a comparative overview.
Table 1: In Vitro Antagonist Potency (IC50/EC50 in nM)
| Compound | Type | S1PR1 IC50 (nM) | S1PR1 EC50 (nM) | S1PR5 EC50 (nM) | Notes |
| This compound | Competitive Antagonist | 6.4 | - | - | Pseudoirreversible inhibition mechanism. |
| W146 | Competitive Antagonist | - | 398 | - | Selective S1PR1 antagonist.[2][3] |
| Fingolimod (FTY720-P) | Functional Antagonist | 0.033 | - | - | Non-selective modulator of S1PR1, S1PR3, S1PR4, and S1PR5.[2] |
| Siponimod (BAF-312) | Modulator | - | 0.39 | 0.98 | Selective for S1P1 and S1P5.[2] |
| Ozanimod (RPC-1063) | Modulator | - | 1.03 | 8.6 | Selective for S1P1 and S1P5.[2] |
| Ponesimod (ACT-128800) | Modulator | 6 | 5.7 | - | Selective S1P1 modulator.[2][4] |
Key Experimental Methodologies
The determination of the efficacy of these S1PR1 modulators relies on a series of well-established in vitro and in vivo assays. Below are detailed protocols for some of the key experiments cited in this guide.
GTPγS Binding Assay
This assay is a functional method to determine the ability of a compound to modulate the activation of G-proteins coupled to S1PR1.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing human S1PR1 are prepared and stored at -80°C.
-
Assay Buffer: The assay is performed in a buffer typically containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, at pH 7.4.
-
Compound Incubation: Test compounds (e.g., this compound) are serially diluted and incubated with the S1PR1-expressing membranes in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: The mixture is incubated at 30°C for 30-60 minutes to allow for the binding of [35S]GTPγS to activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS. The filters are then washed with ice-cold buffer.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 or EC50 values.
S1PR1 Internalization Assay (Flow Cytometry)
This assay measures the ability of a compound to induce the internalization of the S1PR1 receptor from the cell surface, a hallmark of functional antagonism.
Protocol:
-
Cell Culture: Cells stably expressing a tagged S1PR1 (e.g., HA-S1PR1) are cultured to 70-80% confluency.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Fingolimod) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Staining: After treatment, cells are washed with cold PBS and stained with a fluorescently labeled antibody against the extracellular tag of the S1PR1 receptor on ice to prevent further internalization.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in mean fluorescence intensity indicates receptor internalization.
-
Data Analysis: The percentage of receptor internalization is calculated relative to untreated control cells, and EC50 values are determined by non-linear regression.
In Vivo Lymphocyte Depletion Assay
This assay assesses the in vivo efficacy of S1PR1 modulators by measuring their ability to sequester lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes.
Protocol:
-
Animal Model: Mice or rats are used for this assay.
-
Compound Administration: Test compounds are administered orally or via intraperitoneal injection at various doses.
-
Blood Sampling: Blood samples are collected from the animals at different time points post-administration (e.g., 4, 24, 48 hours).
-
Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using an automated hematology analyzer or by flow cytometry analysis of specific lymphocyte markers (e.g., CD4+, CD8+, B220+).
-
Data Analysis: The percentage reduction in peripheral blood lymphocyte counts is calculated relative to vehicle-treated control animals.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis to evaluate the therapeutic efficacy of immunomodulatory compounds.
Protocol:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5, reflecting the severity of paralysis.
-
Compound Treatment: Treatment with the test compound or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Efficacy Assessment: The efficacy of the compound is evaluated by its ability to delay the onset of disease, reduce the maximum clinical score, and decrease the overall disease severity compared to the vehicle-treated group.
-
Histological Analysis: At the end of the study, spinal cords are collected for histological analysis to assess the degree of inflammation and demyelination.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the S1PR1 signaling pathway and a typical experimental workflow.
Caption: S1PR1 Signaling Pathway and Antagonist Intervention.
Caption: Workflow for Comparing S1PR1 Antagonist Efficacy.
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tenacity of KSI-6666: A Comparative Guide to its Pseudoirreversible Inhibition of S1PR1
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of KSI-6666, a novel antagonist of the Sphingosine 1-phosphate receptor 1 (S1PR1), with other relevant compounds. We delve into the experimental data that validates its unique pseudoirreversible inhibition mechanism, offering a clear perspective on its potential therapeutic advantages.
This compound has emerged as a potent and selective competitive antagonist of S1PR1, a key regulator of lymphocyte trafficking, making it a promising candidate for treating inflammatory diseases.[1][2][3] Its persistent in vivo activity is attributed to a pseudoirreversible inhibition mechanism, a concept supported by a combination of metadynamics simulations, in vitro functional assays, and mutational analyses.[1][2][3][4] This guide will dissect the evidence, comparing this compound's performance against other S1PR1 modulators and providing the detailed methodologies behind these findings.
Comparative Efficacy and Selectivity
This compound demonstrates potent antagonism of S1PR1 with high selectivity over other S1PR subtypes. Its efficacy, as measured by the inhibition of agonist-induced GTP binding, is notable.
| Compound | Target | Assay Type | IC50 (nM) |
| (RS)-KSI-6666 | S1PR1 | GTP binding | 6.4 |
| FTY720-Phosphate | S1PR1 | GTP binding | Agonist |
| W146 | S1PR1 | GTP binding | Antagonist |
| Merck S1PR1 agonist | S1PR1 | GTP binding | Agonist |
| This compound | S1PR1 | Ca²⁺ mobilization | 11 |
| This compound | S1PR2 | Ca²⁺ mobilization | >1000 |
| This compound | S1PR3 | Ca²⁺ mobilization | >1000 |
| This compound | S1PR4 | Ca²⁺ mobilization | >1000 |
| This compound | S1PR5 | Ca²⁺ mobilization | >1000 |
Data compiled from in vitro assays.[1][5]
The Pseudoirreversible Mechanism: A Kinetic Advantage
The defining feature of this compound is its slow dissociation from S1PR1, leading to a persistent antagonist effect.[4] This "pseudoirreversible" binding is attributed to a specific interaction between the distal benzene ring of this compound and the methionine residue Met124 within the S1PR1 ligand-binding pocket.[1][2][3] This contrasts with other antagonists, like W146, which exhibit more transient effects.[4] In vivo studies have confirmed the persistent activity of this compound, with a sustained reduction in blood lymphocyte counts observed 48 hours after administration in rats.[4]
Figure 1. S1PR1 signaling and inhibition by this compound.
Experimental Protocols
GTPγS Binding Assay
This assay was employed to determine the antagonistic activity of compounds on S1PR1.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human S1PR1 were used.
-
Membrane Preparation: Cell membranes were prepared and suspended in an assay buffer.
-
Reaction Mixture: The reaction included cell membranes, various concentrations of the test compounds (like this compound), a Merck S1PR1 agonist, and [³⁵S]GTPγS.
-
Incubation: The mixture was incubated to allow for GTPγS binding to activated G proteins.
-
Detection: The amount of bound [³⁵S]GTPγS was quantified using a scintillation counter. The IC50 values were calculated from the dose-response curves.[4]
In Vivo Lymphocyte Reduction Assay
This experiment was conducted to assess the in vivo efficacy and duration of action of S1PR1 antagonists.
-
Animal Model: Sprague-Dawley rats were used for these studies.
-
Compound Administration: this compound and other comparator compounds were administered orally.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Leukocyte Counting: The number of leukocytes in the blood was determined using a hematology analyzer.
-
Data Analysis: The percentage reduction in leukocyte count from baseline was calculated to evaluate the compound's effect over time.[4]
Figure 2. Workflow for validating pseudoirreversible inhibition.
In Vivo Evidence of Persistent Antagonism
The persistent antagonistic effect of this compound was further demonstrated in a guinea pig model. Pretreatment with this compound effectively blocked the bradycardia (reduction in heart rate) induced by the S1PR1 agonist FTY720-P.[1][6] This is a crucial finding as bradycardia is a known side effect of some S1PR1 modulators.[6]
Structural Basis of Pseudoirreversible Inhibition
Metadynamics simulations and mutational analysis have pinpointed the interaction between this compound and Met124 of S1PR1 as critical for its slow dissociation kinetics.[1][2][3] This interaction is thought to create a metastable binding state, effectively trapping the antagonist in the receptor's binding pocket for an extended period.[4] This is a key differentiator from other S1PR1 antagonists and forms the molecular basis for the prolonged in vivo efficacy of this compound.[4]
Figure 3. The logical cascade of pseudoirreversible inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist | Yokohama City University [yokohama-cu.ac.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KSI-6666 Cross-Reactivity with S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of KSI-6666 across the five sphingosine-1-phosphate (S1P) receptor subtypes: S1P1, S1P2, S1P3, S1P4, and S1P5. The data presented herein is compiled from in vitro functional assays to delineate the selectivity profile of this novel S1P1 receptor antagonist.
Executive Summary
This compound is an orally active, competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1) with a half-maximal inhibitory concentration (IC50) of 6.4 nM in a GTP binding assay.[1] Functional assays demonstrate that this compound exhibits high selectivity for S1P1, with no significant antagonistic activity observed at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) in calcium mobilization assays. This high selectivity is a critical attribute, potentially minimizing off-target effects that can be associated with less selective S1P receptor modulators.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against the five human S1P receptor subtypes as determined by functional assays.
| Receptor Subtype | Functional Assay | IC50 (nM) | Reference |
| S1P1 | GTP Binding Assay | 6.4 | [1][2] |
| S1P1 | Ca²⁺ Mobilization Assay | Inhibitory | [2] |
| S1P2 | Ca²⁺ Mobilization Assay | No Inhibition | [2] |
| S1P3 | Ca²⁺ Mobilization Assay | No Inhibition | [2] |
| S1P4 | Ca²⁺ Mobilization Assay | No Inhibition | [2] |
| S1P5 | Ca²⁺ Mobilization Assay | No Inhibition | [2] |
Signaling Pathways and Experimental Visualization
To understand the context of the functional assays, it is essential to visualize the primary signaling pathways initiated by S1P receptor activation. Each S1P receptor subtype couples to a distinct set of heterotrimeric G proteins, leading to the activation of various downstream effectors.
Caption: G protein coupling of S1P receptor subtypes.
The experimental workflows for the GTP binding and calcium mobilization assays are critical for interpreting the selectivity data.
Caption: Key steps in the functional assays.
Experimental Protocols
GTP Binding Assay
This assay measures the activation of Gαi protein coupled to S1P1 upon agonist stimulation by quantifying the binding of a non-hydrolyzable GTP analog, GTPγS.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human S1P1.
-
Methodology: The GTP binding assay was performed using a commercial GTP Gi Binding Assay Kit.
-
Procedure:
-
Cell membranes (1.25 µ g/well ) from S1P1-HEK293 cells were prepared.[3]
-
Serial dilutions of this compound and a selective S1P1 agonist (10 nM) were co-incubated with the cell membranes in a stimulation buffer containing 50 mM MgCl2 and 2 µM GDP.[3]
-
GTP Eu Cryptate (donor) and a d2-labeled anti-Gαi antibody (acceptor) were added.[3]
-
The mixture was incubated overnight at room temperature.[3]
-
Fluorescence signals were measured to determine the level of GTP binding.[3]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the concentration-response curves.
Calcium (Ca²⁺) Mobilization Assay
This assay assesses the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by agonist activation of S1P receptors, particularly those coupled to Gαq or when co-expressed with a promiscuous G protein like Gα15.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells expressing human S1P1, S1P2, S1P3, S1P4, or S1P5. For S1P1, S1P4, and S1P5, Gα15 was co-expressed to enable coupling to the phospholipase C pathway.[4]
-
Methodology: The assay was performed using a Fluo-4 Direct Calcium Assay Kit.[4]
-
Procedure:
-
CHO-K1 cells expressing the respective S1P receptor subtype were cultured.
-
Cells were loaded with the Fluo-4 Direct calcium indicator dye.
-
Cells were treated with varying concentrations of this compound.
-
Calcium mobilization was induced by the addition of an S1P1 agonist (10 nM) for S1P1-expressing cells, or S1P (100 nM) for cells expressing S1P2, S1P3, S1P4, or S1P5.[4]
-
Changes in intracellular calcium levels were monitored by measuring fluorescence.
-
-
Data Analysis: The IC50 values were determined by analyzing the inhibition of the agonist-induced calcium response at different concentrations of this compound. For S1PR2-5, no significant inhibition was observed.
Conclusion
References
Comparative In Vitro Analysis of KSI-6666 and Siponimod
A detailed examination of two distinct sphingosine-1-phosphate receptor modulators, highlighting their mechanisms of action, receptor selectivity, and cellular effects based on available preclinical data.
This guide provides a comprehensive in vitro comparison of KSI-6666 and siponimod, two significant modulators of the sphingosine-1-phosphate (S1P) signaling pathway. While both compounds target S1P receptors (S1PRs), a family of G protein-coupled receptors crucial for lymphocyte trafficking and various cellular processes, they exhibit distinct pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules based on preclinical in vitro evidence.
Executive Summary
This compound is a potent and selective antagonist of S1PR1, characterized by its pseudoirreversible inhibition.[1][2][3] This unique mechanism of action, involving a slow dissociation from the receptor, contributes to its persistent cellular effects.[1][2][4] In contrast, siponimod is a selective modulator of both S1PR1 and S1PR5.[5][6][7] Its activity is not limited to immune cell trafficking; it also directly impacts central nervous system (CNS) cells, suggesting a dual mechanism of action relevant to neuroinflammatory conditions.[5][7][8] This guide will delve into the specific in vitro data that defines these characteristics.
Data Presentation: In Vitro Performance Metrics
The following tables summarize the key quantitative data for this compound and siponimod from various in vitro assays. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons may not have been performed under identical experimental conditions.
Table 1: Receptor Binding and Activity
| Parameter | This compound | Siponimod | Key Findings |
| Target Receptors | S1PR1 | S1PR1, S1PR5 | This compound is highly selective for S1PR1, while siponimod targets both S1PR1 and S1PR5.[1][5][6][7] |
| Mechanism of Action | Pseudoirreversible Antagonist | Selective Modulator (Functional Antagonist at S1PR1, Agonist at S1PR5) | This compound exhibits a unique pseudoirreversible binding to S1PR1.[1][2][3] Siponimod acts as a functional antagonist at S1PR1 by inducing its internalization and degradation, while its effects on S1PR5 are primarily agonistic.[7] |
| IC50 (GTP Binding Assay) | 6.4 nM | Not explicitly stated in provided results | This compound is a potent inhibitor of S1PR1 signaling.[4] |
| Receptor Selectivity | Selective for S1PR1 over other S1PR subtypes | Selective for S1PR1 and S1PR5 | In vitro assays confirm the high selectivity of this compound for S1PR1.[1][4] Siponimod's dual selectivity is a key feature of its pharmacological profile.[5][6][7] |
Table 2: Cellular and Functional Assays
| Assay | This compound | Siponimod | Key Findings |
| Lymphocyte Migration | Inhibits S1P-induced splenocyte motility | Prevents lymphocyte egress from lymphoid tissues | Both compounds effectively modulate lymphocyte trafficking, a key therapeutic mechanism in autoimmune diseases.[4][7] |
| S1PR1 Internalization | Antagonizes agonist-dependent internalization | Induces S1PR1 internalization | This compound prevents the receptor from being internalized in response to an agonist.[4] Siponimod's functional antagonism at S1PR1 is mediated by promoting its internalization.[7] |
| Cytokine Release (in vitro) | Not explicitly stated in provided results | Reduces pro-inflammatory cytokine (e.g., IL-6, RANTES) release from microglia | Siponimod demonstrates direct anti-inflammatory effects on CNS immune cells.[9][10] |
| Neuroprotective Effects (in vitro) | Not explicitly stated in provided results | Promotes oligodendrocyte remyelination and modulates astrocyte function | Siponimod's interaction with S1PR5 on oligodendrocytes and S1PR1 on astrocytes contributes to its neuroprotective potential.[5][6] |
| Astrocyte Signaling | Not explicitly stated in provided results | Activates pro-survival pathways (pERK, pAKT) and inhibits NF-κB translocation | Siponimod directly influences astrocyte signaling, which can impact neuroinflammation and neuronal support.[7][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the findings.
This compound: GTP Binding Assay
-
Objective: To determine the potency of this compound in inhibiting S1PR1 signaling.
-
Cell Line: Human embryonic kidney (HEK293) cells expressing S1PR1.
-
Method: The antagonistic effects of this compound on GTP binding to the Gαi subunit were evaluated in the presence of an S1PR1 agonist. The half-maximal inhibitory concentration (IC50) was then calculated.[4]
This compound: Ca2+ Mobilization Assay
-
Objective: To assess the selectivity of this compound across different S1PR subtypes.
-
Method: S1PR activation can lead to an increase in intracellular Ca2+ mobilization in cells over-expressing the G protein subunit Gα15. This compound was tested for its ability to competitively inhibit agonist-dependent Ca2+ mobilization in cells expressing different S1PR subtypes.[4]
Siponimod: In Vitro Microglia Activation Assay
-
Objective: To investigate the anti-inflammatory effects of siponimod on microglia.
-
Cell Line: BV2 microglial cells.
-
Method: BV2 cells were pre-treated with siponimod before being stimulated with lipopolysaccharide (LPS) or tumor necrosis factor (TNF). The levels of secreted pro-inflammatory cytokines, such as IL-6 and RANTES (CCL5), in the cell culture media were then measured using methods like Luminex assays.[9][10]
Siponimod: Astrocyte Signaling Assay
-
Objective: To determine the direct effects of siponimod on astrocyte signaling pathways.
-
Cell Culture: Cultured mouse and human astrocytes.
-
Method: Astrocytes were treated with siponimod, and the activation of downstream signaling molecules was assessed. This included measuring the phosphorylation of ERK (pERK) and AKT (pAKT) via Western blotting and monitoring intracellular calcium signaling. The effect on nuclear factor kappa B (NF-κB) translocation in response to inflammatory stimuli was also evaluated.[7][11]
Visualization of Signaling Pathways and Mechanisms
This compound Signaling Pathway
Caption: Mechanism of this compound as a pseudoirreversible antagonist of S1PR1.
Siponimod Dual Mechanism of Action
Caption: Siponimod's dual action on immune and CNS cells.
Experimental Workflow: Cytokine Release Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biorxiv.org [biorxiv.org]
- 5. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Head-to-Head Comparison: KSI-6666 and Ponesimod on Lymphocyte Count
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two sphingosine-1-phosphate receptor 1 (S1P1R) modulators, KSI-6666 and ponesimod, focusing on their impact on peripheral lymphocyte counts. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action Overview
Both this compound and ponesimod target the S1P1 receptor, a key regulator of lymphocyte trafficking. By modulating this receptor, these compounds prevent the egress of lymphocytes from lymphoid organs, leading to a reduction in circulating lymphocytes. This mechanism is a therapeutic strategy for various autoimmune diseases.
This compound is a potent and selective competitive antagonist of the S1P1 receptor. It exhibits "pseudoirreversible" inhibition due to its slow dissociation from the receptor, suggesting a potential for sustained pharmacodynamic effects.[1]
Ponesimod is a selective S1P1 receptor modulator that acts as a functional antagonist. By promoting the internalization of the S1P1 receptor, it renders lymphocytes unresponsive to the natural egress signal, S1P, effectively sequestering them in the lymph nodes.[2][3][4]
Comparative Data on Lymphocyte Count Reduction
The following tables summarize the available quantitative data on the effects of this compound and ponesimod on peripheral lymphocyte counts. It is important to note that the data for this compound is from preclinical animal studies, while the data for ponesimod is primarily from human clinical trials. Direct cross-species comparisons should be made with caution.
Table 1: Effect of this compound on Lymphocyte Count (Preclinical Data)
| Species | Dose | Route of Administration | Time Point | Observation |
| Sprague-Dawley Rats | Not Specified | Oral | 48 hours | Reduction in blood leukocyte count.[1] |
| Cynomolgus Monkeys | Not Specified | Not Specified | Not Specified | Diminished blood lymphocyte numbers.[1] |
| Mice | 10 mg/kg | Intravenous | 4 hours | Significant reduction in CD4+, CD8+, and CD19+ lymphocytes.[1] |
Table 2: Effect of Ponesimod on Lymphocyte Count (Clinical Data)
| Study Population | Dose | Treatment Duration | Mean Lymphocyte Reduction from Baseline |
| Relapsing-Remitting Multiple Sclerosis Patients | 10 mg/day | 24 weeks | ~50%[3] |
| Relapsing-Remitting Multiple Sclerosis Patients | 20 mg/day | 24 weeks | ~65%[3] |
| Relapsing-Remitting Multiple Sclerosis Patients | 40 mg/day | 24 weeks | ~69%[3] |
| Healthy Volunteers | 10, 20, 40 mg (consecutive 3-day periods) | 9 days | Marked decrease in total T and B lymphocytes.[4] |
Ponesimod's effect is reversible, with lymphocyte counts returning to the normal range within approximately one week of discontinuing the drug.[5] The reduction in lymphocytes predominantly affects naïve and central memory T cells.[4]
Experimental Protocols
This compound (Preclinical)
-
Animal Models: Studies have been conducted in Sprague-Dawley rats, cynomolgus monkeys, and mice.[1]
-
Drug Administration: Oral administration has been used in rats, while intravenous injection was used in mice.[1]
-
Lymphocyte Quantification: Flow cytometry was utilized to analyze specific lymphocyte subsets, including CD4+, CD8+, and CD19+ cells in mouse blood.[1]
Ponesimod (Clinical)
-
Study Design: Data is derived from randomized, double-blind, placebo-controlled Phase I and Phase II clinical trials.[3][4]
-
Participants: Studies have included healthy volunteers and patients with relapsing-remitting multiple sclerosis.[3][4]
-
Drug Administration: Ponesimod is administered orally once daily.[3]
-
Lymphocyte Quantification: Peripheral blood samples are collected at various time points, and absolute lymphocyte counts are determined using standard hematology analyzers. Flow cytometry is employed to enumerate specific lymphocyte subpopulations (e.g., T cells, B cells, naïve T cells, memory T cells).[4]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway and a typical experimental workflow.
Caption: S1P1R signaling pathway and points of intervention for this compound and ponesimod.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Effects of multiple-dose ponesimod, a selective S1P1 receptor modulator, on lymphocyte subsets in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of multiple-dose ponesimod, a selective S1P1 receptor modulator, on lymphocyte subsets in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Safety Profiles: Ozanimod vs. the Preclinical Candidate KSI-6666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety profile of the approved sphingosine 1-phosphate (S1P) receptor modulator, ozanimod, with the preclinical safety and mechanistic profile of KSI-6666, a novel S1P1 receptor antagonist. While ozanimod possesses a wealth of clinical and post-marketing safety data, this compound is currently in the preclinical stage of development, limiting direct comparison. This analysis will therefore juxtapose the established clinical safety of ozanimod with the theoretical and preclinical safety considerations for this compound, offering valuable insights for researchers and professionals in the field of drug development.
Executive Summary
Ozanimod, an approved treatment for relapsing multiple sclerosis (RMS) and ulcerative colitis (UC), has a well-characterized long-term safety profile derived from extensive clinical trials and post-marketing surveillance. The most common adverse events are generally mild to moderate and include infections, elevations in liver enzymes, and cardiovascular effects such as transient bradycardia upon initiation. In contrast, this compound is a preclinical S1P1 receptor antagonist with a distinct "pseudoirreversible" mechanism of action. Preclinical data suggest potential for potent and sustained efficacy. However, no clinical safety data for this compound is publicly available. The theoretical safety profile of this compound, based on its mechanism, may differ from ozanimod, particularly concerning cardiovascular and on-target adverse effects.
Quantitative Safety Data Comparison
The following table summarizes the long-term safety data for ozanimod from key clinical trials. No corresponding clinical data is available for this compound.
| Adverse Event Category | Ozanimod (DAYBREAK OLE - RMS)[1][2] | Ozanimod (True North OLE - UC)[3] | This compound |
| Mean Exposure Duration | 60.9 months[1] | 2.7 years[3] | Not Applicable (Preclinical) |
| Treatment-Emergent AEs (TEAEs) | 89.0% of participants[1] | 81.7% of participants[3] | Data not available |
| Serious TEAEs | 15.3% of participants[1] | 18.1% of participants[3] | Data not available |
| Discontinuation due to TEAEs | 3.9% of participants[1] | 6.7% of participants[3] | Data not available |
| Most Common TEAEs | Nasopharyngitis, COVID-19, upper respiratory tract infection[1] | Lymphopenia, anemia, nasopharyngitis[3] | Data not available |
| Infections | 64.0% of participants[1] | Data not available | Data not available |
| Serious Infections | 4.3% of participants[1] | Data not available | Data not available |
| Malignancies | 1.6% of participants[1] | Data not available | Data not available |
| Cardiac TEAEs | 4.1% of participants[1] | Data not available | Data not available |
| Confirmed Macular Edema | 0.2% of participants[1] | Data not available | Data not available |
Experimental Protocols
Ozanimod: Long-Term Safety Assessment (DAYBREAK and True North Open-Label Extension Studies)
The long-term safety of ozanimod was primarily assessed through open-label extension (OLE) studies of pivotal Phase 3 trials.
-
DAYBREAK (NCT02576717) for Relapsing Multiple Sclerosis: This multicenter, open-label extension study enrolled patients who completed parent Phase 1, 2, or 3 trials of ozanimod for RMS.[1] All participants received ozanimod 0.92 mg once daily. Safety assessments included the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.[1] Vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry, and urinalysis) were monitored at regular intervals. An independent adjudication committee reviewed potential cardiovascular and macular edema events.
-
True North OLE (NCT02531126) for Ulcerative Colitis: This was an open-label extension of the Phase 3 True North study for patients with moderately to severely active UC.[3] Patients who completed the maintenance phase, lost response during maintenance, or were non-responders from the induction phase were eligible to receive ozanimod 0.92 mg once daily. Safety monitoring was similar to the DAYBREAK study, with a focus on AEs, SAEs, and laboratory abnormalities.[3]
This compound: Preclinical Safety and Efficacy Assessment
The available information on this compound is from preclinical studies, primarily in rodent models of autoimmune disease.
-
In Vitro Receptor Binding and Activity Assays: The antagonistic activity of this compound on S1PR1 was evaluated using GTP binding assays in cell membranes expressing human S1PR1.[4] The selectivity was assessed across other S1P receptor subtypes.
-
In Vivo Efficacy and Safety Models:
-
Experimental Autoimmune Encephalomyelitis (EAE) Model (Rat and Mouse): To assess efficacy in a model of multiple sclerosis, this compound was administered orally to rodents before and after the onset of clinical signs of EAE. Safety-related observations in these models included monitoring for changes in body weight and general health.
-
T-cell Transfer Colitis Model (Mouse): The therapeutic effect of this compound in a model of inflammatory bowel disease was evaluated by assessing the suppression of intestinal inflammation.
-
Cardiovascular Safety Assessment (Guinea Pig): The effect of this compound on heart rate was studied in guinea pigs, a model sensitive to S1P1-mediated bradycardia.
-
Signaling Pathways and Experimental Workflows
Ozanimod Signaling Pathway
Caption: Ozanimod acts as a functional antagonist of the S1P1 receptor on lymphocytes.
This compound Proposed Mechanism of Action
Caption: this compound is a competitive antagonist that blocks S1P from binding to the S1P1 receptor.
Preclinical to Clinical Safety Assessment Workflow
References
- 1. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The safety and pharmacokinetics of a novel, selective S1P1R modulator in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Proper Disposal of Investigational Compound KSI-6666: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. For novel therapeutic agents such as KSI-6666, where comprehensive public data may be limited, a cautious and systematic approach to waste management is imperative. In the absence of a specific Safety Data Sheet (SDS), any novel compound should be treated as hazardous to ensure the highest level of safety.[1][2] This guide provides a procedural framework for the safe handling and disposal of research compounds like this compound.
I. Guiding Principles for Disposal
Before initiating any disposal protocol, it is essential to adhere to the following principles:
-
Assume Hazard : In the absence of specific data, treat this compound waste as hazardous.[1][2]
-
Segregation is Key : Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[1] Solid and liquid waste must be kept in separate containers.[3]
-
Minimize Waste : Implement practices to reduce the volume of chemical waste generated, such as ordering the smallest necessary quantities of materials and reducing the scale of experiments.[4]
-
Consult Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[1] They can provide specific instructions and arrange for collection by a licensed hazardous waste contractor.[1]
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal.
Step 1: Waste Characterization and Segregation
Properly categorizing and separating waste is the foundational step in safe disposal.
| Waste Type | Description | Handling and Segregation |
| Solid Waste | Contaminated consumables (e.g., gloves, pipette tips, bench paper), residual this compound powder. | Collect in a designated, compatible, and clearly labeled solid waste container. Keep separate from liquid waste.[3] |
| Liquid Waste | Solutions containing this compound, contaminated solvents, reaction quench solutions. | Collect in a designated, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste types (e.g., acids with bases, oxidizers with flammables).[5] |
| Sharps Waste | Needles, syringes, scalpels, or glass slides contaminated with this compound. | Place immediately into a designated, puncture-resistant sharps container. |
| Empty Containers | Vials or bottles that originally contained this compound. | Triple rinse with a suitable solvent, deface or remove the original label, and dispose of in the appropriate glass or plastic recycling bin.[3] The rinsate should be collected as hazardous liquid waste. |
Step 2: Container Selection and Labeling
The integrity and clear identification of waste containers are crucial for safety and compliance.
-
Container Compatibility : Select waste containers made of materials chemically compatible with this compound and any solvents used (e.g., glass or polyethylene for organic compounds).[1] Containers must have secure, leak-proof lids.[6]
-
Immediate Labeling : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][7]
-
Complete Information : The label must include the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location, and contact information.[7] All components of a chemical mixture must be identified by percentage or volume.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Proper storage of hazardous waste within the laboratory is regulated to ensure safety.
-
Designated Area : Store all waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1][5]
-
Secondary Containment : Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]
-
Container Management : Keep waste containers closed at all times except when adding waste.[1][4] Regularly inspect containers for signs of degradation, such as cracks or leaks.[1]
-
Accumulation Limits : Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (up to one year for partially filled containers).[4][5]
Step 4: Arranging for Disposal
The final step is to coordinate with your institution's EHS department for the removal and disposal of the waste.
-
Request Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup.[2]
-
Provide Documentation : Be prepared to provide the completed waste label and any available information about this compound.[1]
-
Professional Disposal : EHS will arrange for the collection and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).[1][8] The most common method for disposing of pharmaceutical waste is incineration by a licensed facility.[8][9]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Drain Disposal Decision Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling KSI-6666
As KSI-6666 is an investigational compound, specific handling information is not publicly available. This guide is based on established safety protocols for working with potent cytotoxic compounds, which are substances that can be hazardous to cells.[1][2] It is imperative to consult your institution's specific safety guidelines and the material safety data sheet (MSDS) that accompanies the compound upon receipt. All personnel must receive documented training on the potential hazards and safe handling procedures before working with this compound.[3][4]
Essential Safety and Logistical Information
1. Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic agents like this compound.[5] The following table summarizes the required PPE for various tasks.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Compound Receipt & Storage | 2 pairs, chemotherapy-rated | Not required | Not required | Not required unless package is damaged |
| Preparation (in a Biological Safety Cabinet) | 2 pairs, chemotherapy-rated | Disposable, fluid-resistant | Safety glasses with side shields | Not required |
| Administration | 2 pairs, chemotherapy-rated | Disposable, fluid-resistant | Full-face shield or goggles | Not required unless risk of aerosolization |
| Spill Cleanup | 2 pairs, heavy-duty | Disposable, fluid-resistant | Full-face shield and goggles | N95 or N100 respirator |
| Waste Disposal | 2 pairs, chemotherapy-rated | Disposable, fluid-resistant | Safety glasses with side shields | Not required |
2. Operational Plan: Handling and Administration
All handling of this compound must occur in a designated area with restricted access. A sign indicating the presence of a cytotoxic agent should be clearly posted.[4]
-
Preparation: All manipulations of this compound that could generate aerosols, such as weighing, reconstituting, or diluting, must be performed in a certified Class II Biological Safety Cabinet (BSC).[3] The work surface should be covered with a disposable, plastic-backed absorbent pad.[3]
-
Transport: When moving this compound outside of the BSC, it must be in a sealed, leak-proof, and shatter-resistant secondary container.[2]
-
Administration: When administering this compound, wear the appropriate PPE as outlined in the table above.[1]
3. Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[6]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[6]
-
Solid Waste: Gloves, gowns, absorbent pads, and other solid waste should be placed in a clearly labeled, leak-proof cytotoxic waste container.[6]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a designated, sealed container for chemical waste disposal.
Experimental Protocols
Protocol 1: Spill Cleanup
Immediate and proper cleanup of a this compound spill is crucial to prevent exposure and environmental contamination.[7] A cytotoxic drug spill kit must be readily available in all areas where the compound is handled.[2][8]
For a small spill (less than 5 mL):
-
Alert others in the area.
-
Don the appropriate PPE: two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
Contain the spill with absorbent pads from the spill kit.
-
Clean the area twice with a detergent solution, followed by a rinse with 70% isopropyl alcohol.
-
Dispose of all cleanup materials in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water.[7]
For a large spill (greater than 5 mL):
-
Evacuate the immediate area and restrict access.
-
Alert your institution's environmental health and safety office.
-
Don the appropriate PPE, including an N95 or N100 respirator.[9]
-
Cover the spill with absorbent sheets or pads to limit the spread.
-
Follow the cleanup procedure for a small spill, using a scoop to collect any broken glass.
-
All contaminated reusable items should be placed in a separate plastic bag for decontamination.
Protocol 2: Decontamination of Reusable Equipment
Any reusable equipment that comes into contact with this compound must be decontaminated.
-
Wear appropriate PPE, including two pairs of gloves, a gown, and eye protection.
-
Wash the equipment twice with a detergent solution.
-
Rinse thoroughly with water.
-
Dry the equipment completely.
Visualizations
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Logical flow for responding to a this compound spill.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. ipservices.care [ipservices.care]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. england.nhs.uk [england.nhs.uk]
- 9. ohsinsider.com [ohsinsider.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
